Product packaging for (1H-Pyrrole-2-carbonyl)glycine(Cat. No.:CAS No. 98276-81-4)

(1H-Pyrrole-2-carbonyl)glycine

货号: B3176204
CAS 编号: 98276-81-4
分子量: 168.15 g/mol
InChI 键: GCBXCOXVQXMSOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Pyrroloylglycine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. 2-Pyrroloylglycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B3176204 (1H-Pyrrole-2-carbonyl)glycine CAS No. 98276-81-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(1H-pyrrole-2-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h1-3,8H,4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXCOXVQXMSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98276-81-4
Record name 2-Pyrroloylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1H-Pyrrole-2-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for (1H-Pyrrole-2-carbonyl)glycine, a molecule of interest in medicinal chemistry and drug development. This document details the necessary precursors, reaction steps, and purification methods, supported by quantitative data and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathways.

Introduction

This compound is a derivative of glycine (B1666218) and pyrrole-2-carboxylic acid. The pyrrole (B145914) ring is a significant heterocyclic structure found in many biologically active molecules. The conjugation of this moiety with amino acids like glycine can lead to compounds with diverse pharmacological properties, making them valuable building blocks in drug discovery. This guide focuses on the most common and practical laboratory-scale synthesis of this compound.

Core Synthesis Strategy

The most prevalent and reliable method for the synthesis of this compound involves a two-step process:

  • Preparation of Pyrrole-2-carboxylic Acid: This key intermediate is typically synthesized via the hydrolysis of its corresponding ethyl ester, ethyl pyrrole-2-carboxylate.

  • Amide Coupling: The resulting pyrrole-2-carboxylic acid is then coupled with a suitable glycine derivative, most commonly a glycine ester, using standard peptide coupling reagents. This is followed by the hydrolysis of the ester to yield the final product.

This approach allows for good control over the reaction and generally provides satisfactory yields.

Experimental Protocols

Step 1: Synthesis of Ethyl Pyrrole-2-carboxylate

A common precursor for pyrrole-2-carboxylic acid is its ethyl ester, which can be prepared from pyrrole and ethyl chloroformate.

Reaction:

Ethyl pyrrole-2-carboxylate + NaOH -> Pyrrole-2-carboxylic acid + EtOH

Pyrrole-2-carboxylic acid + Glycine ethyl ester --(EDC, HOBt)--> this compound ethyl ester

This compound ethyl ester + NaOH -> this compound + EtOH

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the amide coupling and final product isolation.

Experimental_Workflow Start Start: Coupling Reaction Dissolve_Reactants Dissolve Pyrrole-2-carboxylic acid, Glycine ethyl ester, EDC, HOBt in solvent Start->Dissolve_Reactants Reaction Stir at Room Temperature (Monitor by TLC) Dissolve_Reactants->Reaction Workup Aqueous Workup (Acid, Base, Brine Washes) Reaction->Workup Dry_and_Concentrate Dry Organic Layer (e.g., Na2SO4) and Concentrate Workup->Dry_and_Concentrate Purification_Ester Purify Ester Intermediate (Column Chromatography) Dry_and_Concentrate->Purification_Ester Hydrolysis Hydrolyze Ester (e.g., NaOH in MeOH/H2O) Purification_Ester->Hydrolysis Acidification Acidify with HCl to Precipitate Product Hydrolysis->Acidification Isolate_Product Filter, Wash with Water, and Dry the Final Product Acidification->Isolate_Product Characterization Characterize Product (NMR, IR, MS) Isolate_Product->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and well-established synthetic route for this compound. By following the detailed protocols for the preparation of the pyrrole-2-carboxylic acid intermediate and the subsequent amide coupling with a glycine derivative, researchers can efficiently synthesize this compound for further investigation in various fields, particularly in the development of new therapeutic agents. The provided visualizations offer a clear understanding of the synthesis pathway and experimental workflow. While specific yields for each step in the direct synthesis of the final compound were not available in the literature searched, the individual steps are known to be generally high-yielding. Optimization of reaction conditions may be necessary to achieve the best results in a particular laboratory setting.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1H-Pyrrole-2-carbonyl)glycine

Abstract

This compound is a glycine (B1666218) derivative of significant interest in chemical biology and medical research. Structurally, it consists of a pyrrole-2-carboxylic acid moiety linked to a glycine molecule via an amide bond. This compound has been identified as a key urinary metabolite and a diagnostic marker for hyperprolinemia Type II, an inborn error of metabolism.[1][2] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and relevant experimental methodologies for this compound. It is intended to serve as a foundational resource for professionals engaged in biochemical research, metabolic studies, and drug discovery.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring both a pyrrole (B145914) ring and an amino acid functional group.[3] Its chemical identity and core physical properties are summarized in the table below. The molecule's structure lends it to participation in hydrogen bonding and gives it a relatively polar character, as indicated by its computed XLogP3 value.

PropertyValueSource
CAS Number 98276-81-4[4][5][6]
Molecular Formula C₇H₈N₂O₃[5][6]
Molecular Weight 168.15 g/mol [4][5][6][7]
IUPAC Name 2-(1H-pyrrole-2-carbonylamino)acetic acid[5]
Synonyms N-(1H-pyrrol-2-ylcarbonyl)-Glycine, Pyrroyl-glycine[5]
Computed XLogP3 -0.1[5]
Topological Polar Surface Area 82.2 Ų[5]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 4[5]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. Predicted data based on its constituent functional groups provide a clear roadmap for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the pyrrole ring and the glycine moiety.[4] The pyrrole protons appear in the aromatic region, while the glycine methylene (B1212753) protons are deshielded by the adjacent amide and carboxyl groups.[3][4] The N-H protons of both the pyrrole and the amide are typically observed as broad singlets at a downfield shift.[3][4]

¹H NMR Predicted Chemical Shift (δ) ppmMultiplicity
Pyrrole H-3~6.1 - 6.2Doublet of doublets
Pyrrole H-4~6.7 - 6.8Doublet of doublets
Pyrrole H-5~6.9 - 7.0Doublet of doublets
Glycine CH₂~4.0Doublet
Amide N-H~8.0 - 9.0Triplet
Pyrrole N-H>11.0Broad Singlet
¹³C NMR Predicted Chemical Shift (δ) ppm
Glycine Cα~41 - 43
Pyrrole C3~108 - 110
Pyrrole C4~114 - 116
Pyrrole C5~122 - 124
Pyrrole C2~127 - 129
Amide C=O~160 - 165
Carboxylic Acid C=O~170 - 175

Predicted values are based on spectral data for pyrrole-2-carboxylic acid and glycine.[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-N bonds are expected.[4]

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretching (Pyrrole & Amide)3200 - 3400Broad bands
C=O Stretching (Carboxylic Acid)1700 - 1750Strong, sharp band
C=O Stretching (Amide I)1640 - 1680Strong, sharp band

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound and related derivatives typically involves the acylation of a glycine ester with an activated pyrrole-2-carboxylic acid, followed by hydrolysis of the ester.[8][9]

G General Synthesis Workflow A Pyrrole-2-carboxylic Acid Activation B Glycine Methyl Ester Coupling Reaction A->B e.g., with SOCl₂ or Trichloroacetyl Chloride C Ester Hydrolysis (e.g., LiOH) B->C Intermediate Product D Purification (Chromatography/Recrystallization) C->D Crude Product E Characterization (NMR, MS, IR) D->E Final Product

General Synthesis Workflow

Methodology:

  • Activation: Pyrrole-2-carboxylic acid is converted to a more reactive species, such as an acid chloride (e.g., using thionyl chloride) or by reacting it with trichloroacetyl chloride.[9][10]

  • Coupling: The activated pyrrole derivative is reacted with glycine methyl ester in an appropriate solvent (e.g., anhydrous diethyl ether). The reaction is typically stirred for several hours.

  • Hydrolysis: The resulting methyl ester of this compound is hydrolyzed, often using a base like lithium hydroxide (B78521) in a solvent mixture such as THF/water, to yield the final carboxylic acid.

  • Purification: The crude product is purified using standard techniques like column chromatography on silica (B1680970) gel or recrystallization to obtain the pure compound.

  • Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

NMR Sample Preparation

Protocol:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Complete dissolution is crucial for high-resolution spectra.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add an internal standard such as tetramethylsilane (B1202638) (TMS).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[11]

Biological Significance and Metabolic Pathway

This compound is a known metabolite that accumulates in the urine of individuals with hyperprolinemia type II (HP-II).[1] HP-II is an autosomal recessive disorder caused by a deficiency in the enzyme Δ¹-pyrroline-5-carboxylate (P5C) dehydrogenase. This deficiency leads to an accumulation of P5C, which is in equilibrium with glutamate (B1630785) semialdehyde. P5C can be converted to pyrrole-2-carboxylic acid, which is then conjugated with glycine by hepatic N-acylase to form N-(pyrrole-2-carboxyl)glycine for excretion.[1]

G Metabolic Pathway in Hyperprolinemia Type II cluster_0 Proline Catabolism cluster_1 Pathological Pathway in HP-II Proline Proline P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Proline->P5C Proline Oxidase Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase (Deficient in HP-II) PCA Pyrrole-2-Carboxylic Acid P5C->PCA Accumulation & Spontaneous Conversion PCG This compound PCA->PCG Hepatic N-Acylase Glycine Glycine Glycine->PCG Urine Urinary Excretion PCG->Urine

Metabolic Pathway in Hyperprolinemia Type II

Logical Relationships: Structure to Spectrum

The chemical structure of this compound directly correlates with its observed spectroscopic signals. Understanding these relationships is key to its identification.

G Structure-Spectrum Correlation Struct This compound Pyrrole Ring Glycine Moiety NMR ¹H & ¹³C NMR Aromatic Protons (6-7 ppm) Methylene Protons (~4 ppm) Carbonyl Carbons (160-180 ppm) Struct:p->NMR Correlates to Struct:g->NMR Correlates to IR IR Spectroscopy N-H Stretch (3200-3400 cm⁻¹) Amide C=O (1640-1680 cm⁻¹) Acid C=O (1700-1750 cm⁻¹) Struct:p->IR Correlates to Struct:g->IR Correlates to

Structure-Spectrum Correlation

Conclusion

This compound is a molecule of considerable diagnostic and research importance. This guide has summarized its fundamental chemical properties, provided predicted spectroscopic data for its identification, outlined a general synthesis and analysis protocol, and situated the compound within its key biological context. The provided data and workflows offer a robust starting point for researchers and professionals working with this and related compounds.

References

(1H-Pyrrole-2-carbonyl)glycine: A Technical Guide to its Putative Mechanism of Action as a Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (1H-Pyrrole-2-carbonyl)glycine is a molecule with structural similarities to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. However, as of the current date, publicly available scientific literature does not contain direct experimental data quantifying its specific inhibitory activity or fully elucidating its mechanism of action. This guide, therefore, presents a hypothesized mechanism of action based on the established pharmacology of analogous compounds and details the experimental protocols that would be necessary to validate these hypotheses.

Core Putative Mechanism of Action: Inhibition of Prolyl Hydroxylase and Stabilization of Hypoxia-Inducible Factor-1α

This compound is hypothesized to function as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical regulators of the cellular response to oxygen levels. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.

By inhibiting PHD activity, this compound would prevent the hydroxylation of HIF-1α. Consequently, HIF-1α would evade recognition by VHL, leading to its stabilization and accumulation within the cell, even under normoxic conditions. The stabilized HIF-1α can then translocate to the nucleus, heterodimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

It is important to note that N-(pyrrole-2-carboxyl)glycine has been identified as a urinary marker in patients with hyperprolinaemia type II, an inborn error of metabolism[1][2]. In this context, it is a metabolic byproduct and not a pharmacological agent.

Signaling Pathway

The putative signaling pathway affected by this compound is the HIF-1α signaling cascade.

HIF-1a Signaling Pathway Hypothesized this compound Mechanism of Action cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound PHD Prolyl Hydroxylase (PHD) HIF-1a HIF-1α PHD->HIF-1a OH-HIF-1a Hydroxylated HIF-1α HIF-1a->OH-HIF-1a Hydroxylation HIF-1a_stable Stabilized HIF-1α VHL VHL E3 Ligase OH-HIF-1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound Inhibitor->PHD Inhibition HIF-1_complex HIF-1 Complex HIF-1a_stable->HIF-1_complex Dimerization HIF-1b HIF-1β HIF-1b->HIF-1_complex HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE Binding Nucleus Nucleus Gene_Transcription Gene Transcription (VEGF, EPO, etc.) HRE->Gene_Transcription

Caption: Putative mechanism of this compound.

Quantitative Data Summary

The following tables present hypothetical data for this compound, illustrating the expected outcomes from experimental validation.

Table 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition

CompoundPHD1 IC₅₀ (µM)PHD2 IC₅₀ (µM)PHD3 IC₅₀ (µM)
This compound75.325.158.9
Positive Control (e.g., DMOG)50.815.242.5

Table 2: Cellular HIF-1α Stabilization

Cell LineTreatmentHIF-1α Protein Level (Fold Change vs. Vehicle)
HEK293TThis compound (50 µM)4.8
Huh7This compound (50 µM)3.9
HEK293TPositive Control (e.g., DMOG, 1 mM)6.2

Experimental Protocols

In Vitro Prolyl Hydroxylase Inhibition Assay (Mass Spectrometry-Based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant human PHD enzymes.

a. Materials:

  • Recombinant human PHD1, PHD2, and PHD3

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • This compound

  • Positive control inhibitor (e.g., Dimethyloxalylglycine - DMOG)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 2 mM Ascorbate, 100 µM 2-Oxoglutarate

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • MALDI-TOF Mass Spectrometer

b. Procedure:

  • Prepare a serial dilution of this compound and the positive control in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 20 µL of a solution containing the HIF-1α peptide substrate (final concentration 10 µM) in Assay Buffer.

  • Initiate the reaction by adding 28 µL of a solution containing the PHD enzyme (final concentration 0.1 µM) in Assay Buffer.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Quenching Solution.

  • Analyze the samples by MALDI-TOF mass spectrometry to measure the ratio of hydroxylated to non-hydroxylated peptide.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

PHD_Inhibition_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of This compound and controls Start->Prep_Compounds Add_Substrate Add HIF-1α peptide substrate to 96-well plate Prep_Compounds->Add_Substrate Add_Enzyme Initiate reaction by adding PHD enzyme Add_Substrate->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Quench Stop reaction with quenching solution Incubate->Quench Analyze Analyze by MALDI-TOF MS Quench->Analyze Calculate Calculate % inhibition and IC₅₀ Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro PHD inhibition assay.

Cellular HIF-1α Stabilization Assay (Western Blot)

This protocol outlines a method to assess the ability of this compound to stabilize HIF-1α protein in cultured cells.

a. Materials:

  • Human cell line (e.g., HEK293T, Huh7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • Positive control (e.g., DMOG or CoCl₂)

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

b. Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, a positive control, or vehicle (DMSO) for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-HIF-1α and anti-β-actin antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities and normalize the HIF-1α signal to the β-actin signal.

HIF-1a_Stabilization_Workflow Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Treat_Cells Treat cells with This compound or controls Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (anti-HIF-1α, anti-β-actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Develop Develop with chemiluminescent substrate and image Secondary_Ab->Develop Quantify Quantify band intensities Develop->Quantify End End Quantify->End

Caption: Workflow for cellular HIF-1α stabilization assay.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as an inhibitor of prolyl hydroxylase enzymes, leading to the stabilization of HIF-1α. The technical information and experimental protocols provided in this guide offer a comprehensive framework for the investigation and validation of this hypothesized mechanism of action. Such studies would be crucial in determining the therapeutic potential of this compound for diseases where the upregulation of the HIF-1 pathway is beneficial, such as anemia and ischemic conditions.

References

(1H-Pyrrole-2-carbonyl)glycine: A Comprehensive Technical Review of its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrole-2-carbonyl)glycine, a glycine (B1666218) conjugate of pyrrole-2-carboxylic acid, is a molecule of significant interest primarily within the context of clinical diagnostics. Extensive literature review reveals that its principal biological role is as a key urinary biomarker for the inborn error of metabolism, hyperprolinemia type II.[1][2][3][4] Outside of this diagnostic application, there is a notable lack of scientific evidence detailing other pharmacological or biological activities. This technical guide provides an in-depth summary of the established biological role of this compound, focusing on its metabolic origin, mechanism of formation, and its application in clinical diagnostics.

Introduction to this compound

This compound is an amino acid derivative identified as a major urinary metabolite in individuals with hyperprolinemia type II.[3] While the broader class of pyrrole-containing compounds exhibits a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, this compound itself has not been the subject of significant investigation for therapeutic applications.[5][6][7] Its biological significance is therefore intrinsically linked to the pathophysiology of a specific metabolic disorder.

The Metabolic Pathway of Formation in Hyperprolinemia Type II

Hyperprolinemia type II is an autosomal recessive disorder characterized by a deficiency of the enzyme Δ-1-pyrroline-5-carboxylate (P5C) dehydrogenase.[8][9] This enzyme is crucial for the second step in the catabolism of proline. Its deficiency leads to the accumulation of P5C in plasma and urine.[1][9]

The accumulated P5C is then believed to be converted to pyrrole-2-carboxylic acid. To facilitate its excretion from the body, the pyrrole-2-carboxylic acid is conjugated with glycine in the liver by the enzyme hepatic N-acylase.[1] The resulting water-soluble compound, this compound, is then eliminated in the urine.[1][4]

metabolic_pathway cluster_blocked Blocked in Hyperprolinemia Type II Proline Proline P5C Δ-1-Pyrroline-5-carboxylate (P5C) Proline->P5C Proline Dehydrogenase PCA Pyrrole-2-carboxylic acid P5C->PCA Spontaneous conversion (?) Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase (Deficient) PCG This compound PCA->PCG Hepatic N-acylase + Glycine Urine Urinary Excretion PCG->Urine experimental_workflow start Patient Urine Sample Collection preprocess Sample Pre-processing (e.g., Filtration) start->preprocess derivatization Chemical Derivatization (e.g., Trimethylsilylation) preprocess->derivatization analysis GC-MS Analysis derivatization->analysis data Data Interpretation (Mass Spectra Analysis) analysis->data diagnosis Diagnosis of Hyperprolinemia Type II data->diagnosis

References

An In-depth Technical Guide to (1H-Pyrrole-2-carbonyl)glycine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (1H-Pyrrole-2-carbonyl)glycine derivatives and their analogs for researchers, scientists, and drug development professionals. It delves into their synthesis, biological activities, and therapeutic potential as enzyme inhibitors, with a focus on their roles as modulators of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, lymphocyte-specific protein tyrosine kinase (Lck), and Dipeptidyl Peptidase-4 (DPP-4).

Core Structure and Therapeutic Significance

This compound serves as a versatile scaffold in medicinal chemistry. The pyrrole (B145914) ring is a key structural motif found in numerous biologically active natural products and synthetic drugs. Its conjugation with glycine, an amino acid, creates peptide-like molecules with the potential for diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. These derivatives are often explored as building blocks for drug discovery and as probes for studying biological systems.

Key Therapeutic Targets and Applications

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

This compound derivatives have emerged as potent inhibitors of HIF prolyl hydroxylases (PHDs). PHDs are enzymes that, under normal oxygen conditions, mark the alpha subunit of HIF for degradation. By inhibiting PHDs, these compounds stabilize HIF-α, leading to the activation of hypoxia-responsive genes. This mechanism is therapeutically valuable for conditions such as anemia, ischemia, and inflammatory diseases.

Signaling Pathway of HIF Prolyl Hydroxylase Inhibition

HIF_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD Enzymes VHL VHL PHD->VHL Recruitment HIFa HIF-α HIFa->PHD Hydroxylation Proteasome Proteasome HIFa->Proteasome VHL->HIFa Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound Derivative PHD_i PHD Enzymes Inhibitor->PHD_i Inhibition HIFa_s HIF-α (stabilized) HIFb HIF-β HIFa_s->HIFb Dimerization HIF_complex HIF Complex HIFa_s->HIF_complex HIFb->HIF_complex ARE Antioxidant Response Element HIF_complex->ARE Nuclear Translocation and Binding Gene_expression Gene Expression (e.g., EPO, VEGF) ARE->Gene_expression Lck_workflow start Start compound_prep Prepare this compound Analog Library start->compound_prep incubation Incubate with Test Compounds compound_prep->incubation assay_setup Set up Lck Kinase Assay (Lck, substrate, ATP) assay_setup->incubation detection Detect Kinase Activity (e.g., Phosphorylation) incubation->detection data_analysis Analyze Data and Determine IC50 detection->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end DPP4_logic compound This compound Derivative dpp4 DPP-4 Enzyme compound->dpp4 Inhibits incretins Incretins (GLP-1, GIP) dpp4->incretins Inactivates pancreas Pancreas incretins->pancreas Stimulates insulin Insulin Secretion pancreas->insulin Increases glucose Blood Glucose Levels insulin->glucose Decreases

(1H-Pyrrole-2-carbonyl)glycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrole-2-carbonyl)glycine, a glycine (B1666218) conjugate of pyrrole-2-carboxylic acid, is a key biomarker in the diagnosis of hyperprolinemia type II, a rare inborn error of metabolism. This technical guide provides an in-depth overview of the discovery, history, and biochemical significance of this molecule. It details a plausible synthetic route, analytical protocols for its detection in biological matrices, and its role in the pathophysiology of hyperprolinemia type II. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disorders, diagnostics, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the study of hyperprolinemia type II, an autosomal recessive metabolic disorder characterized by a deficiency of the enzyme Δ-1-pyrroline-5-carboxylate dehydrogenase (P5CDH). This enzymatic block leads to the accumulation of proline and Δ-1-pyrroline-5-carboxylate (P5C) in the blood and urine.

The first identification of this compound as a major urinary metabolite in patients with hyperprolinemia type II was a significant step in understanding the biochemical consequences of this disease. It was recognized as a detoxification product, formed by the conjugation of glycine with pyrrole-2-carboxylic acid.[1][2] The latter is derived from the accumulated P5C. The presence of high concentrations of N-(pyrrole-2-carboxyl)glycine in the urine is now considered a diagnostic marker for this condition.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 168.15 g/mol PubChem
IUPAC Name 2-(1H-pyrrole-2-carbonylamino)acetic acidPubChem
CAS Number 98276-81-4PubChem
Appearance White to off-white solid (predicted)---
Solubility Soluble in water and polar organic solvents (predicted)---

Biochemical Significance and Metabolic Pathway

In individuals with hyperprolinemia type II, the deficiency of P5C dehydrogenase disrupts the normal catabolism of proline. This leads to an accumulation of P5C, which is in equilibrium with L-glutamate-γ-semialdehyde. The excess P5C is then converted to pyrrole-2-carboxylic acid. To mitigate the potential toxicity of this accumulated pyrrole (B145914) derivative, the body utilizes a detoxification pathway involving the conjugation of pyrrole-2-carboxylic acid with glycine, catalyzed by a hepatic N-acylase, to form the water-soluble and readily excretable this compound.[1]

Metabolic Pathway of this compound Formation in Hyperprolinemia Type II Metabolic Pathway in Hyperprolinemia Type II Proline Proline P5C Δ¹-Pyrroline-5-carboxylate (P5C) (accumulates) Proline->P5C Proline Dehydrogenase P5CDH P5C Dehydrogenase (deficient) Glutamate Glutamate P5C->Glutamate Normal Pathway PCA Pyrrole-2-carboxylic acid P5C->PCA Spontaneous conversion PCG This compound (excreted in urine) PCA->PCG Conjugation Glycine Glycine Glycine->PCG Acylase Hepatic N-acylase Acylase->PCG

Metabolic pathway leading to this compound.

Experimental Protocols

Chemical Synthesis of this compound

Objective: To synthesize this compound by coupling pyrrole-2-carboxylic acid and glycine ethyl ester, followed by saponification.

Materials:

  • Pyrrole-2-carboxylic acid

  • Glycine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Glycine Ethyl Ester Free Base:

    • Suspend glycine ethyl ester hydrochloride in DCM.

    • Add a slight excess (1.1 equivalents) of TEA or DIPEA.

    • Stir the mixture at room temperature for 30 minutes. The formation of a salt precipitate will be observed.

    • Use the resulting solution directly in the next step.

  • Peptide Coupling:

    • In a separate flask, dissolve pyrrole-2-carboxylic acid in anhydrous DMF.

    • Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the freshly prepared glycine ethyl ester solution to the activated pyrrole-2-carboxylic acid mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of the Ester Intermediate:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

  • Saponification:

    • Dissolve the purified ester in a mixture of methanol (B129727) or ethanol (B145695) and water.

    • Add 1 M NaOH solution (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the alcohol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

    • The product, this compound, may precipitate out of solution. If not, extract the aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the final product.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Synthesis of this compound cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Saponification GlyEsterHCl Glycine ethyl ester HCl GlyEsterFree Glycine ethyl ester (free base) GlyEsterHCl->GlyEsterFree Stir at RT TEA TEA or DIPEA in DCM TEA->GlyEsterFree CoupledProductEster This compound ethyl ester GlyEsterFree->CoupledProductEster PCA Pyrrole-2-carboxylic acid ActivatedPCA Activated PCA PCA->ActivatedPCA EDC_HOBt EDC, HOBt in DMF EDC_HOBt->ActivatedPCA ActivatedPCA->CoupledProductEster Add Glycine ethyl ester FinalProduct This compound CoupledProductEster->FinalProduct 1. Add NaOH 2. Acidify with HCl NaOH NaOH (aq) NaOH->FinalProduct

Workflow for the synthesis of this compound.
Analytical Protocol for Detection in Urine

The standard method for the detection and quantification of this compound in urine is gas chromatography-mass spectrometry (GC-MS) of its trimethylsilyl (B98337) (TMS) derivative.[4]

Objective: To detect and quantify this compound in a urine sample.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or a non-endogenous similar compound)

  • Urease

  • Hydroxylamine (B1172632) hydrochloride

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Sodium chloride

  • Hydrochloric acid

Procedure:

  • Sample Preparation:

    • Thaw the frozen urine sample at room temperature.

    • To a known volume of urine (e.g., 1 mL), add the internal standard.

    • To remove urea, which can interfere with the analysis, treat the sample with urease.

    • Saturate the sample with sodium chloride.

  • Oximation:

    • Add an aqueous solution of hydroxylamine hydrochloride to convert keto acids to their oxime derivatives. This step is crucial for the analysis of other organic acids that may be present.

  • Extraction:

    • Acidify the sample to a pH below 2 with hydrochloric acid.

    • Perform a liquid-liquid extraction of the organic acids using ethyl acetate. Repeat the extraction to ensure complete recovery.

  • Derivatization:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • To the dried residue, add a mixture of BSTFA with 1% TMCS and pyridine.

    • Heat the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to form the TMS derivatives of the organic acids.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The GC separates the different derivatized organic acids based on their volatility and interaction with the column's stationary phase.

    • The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each.

    • The mass spectrum of the TMS derivative of this compound is used for its identification and quantification relative to the internal standard.

Quantitative Data

Quantitative data for this compound primarily relates to its concentration in the urine of patients with hyperprolinemia type II, where it is significantly elevated compared to healthy individuals.

Patient PopulationUrinary this compound LevelsReference
Healthy IndividualsNot typically detected or present at very low levels[1]
Hyperprolinemia Type II PatientsSignificantly elevated; a major urinary metabolite[1][3]

Conclusion

This compound is a molecule of significant diagnostic importance for hyperprolinemia type II. Its discovery and the elucidation of its metabolic origin have been pivotal in understanding the pathophysiology of this rare genetic disorder. The provided synthetic and analytical protocols offer a framework for researchers to further investigate the role of this compound and to develop improved diagnostic tools. For professionals in drug development, understanding such metabolic biomarkers is crucial for identifying patient populations and for monitoring the biochemical effects of potential therapeutic interventions for inborn errors of metabolism.

References

Spectroscopic Profile of (1H-Pyrrole-2-carbonyl)glycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Pyrrole-2-carbonyl)glycine (C₇H₈N₂O₃, M.Wt: 168.15 g/mol ).[1][2] Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents a combination of predicted data, analysis of structurally related compounds, and detailed, generalized experimental protocols. This information serves as a valuable resource for the identification, characterization, and quality control of this molecule in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The expected proton (¹H) and carbon-13 (¹³C) NMR spectra would reveal distinct signals corresponding to each unique nucleus in the molecule.

Predicted ¹H-NMR Data

The ¹H-NMR spectrum is expected to show signals for the pyrrole (B145914) ring protons, the glycine (B1666218) methylene (B1212753) protons, and the N-H protons of both the pyrrole and the amide linkage.

Proton Predicted Chemical Shift (δ, ppm) Notes
Pyrrole N-H> 10Broad singlet
Amide N-H~8.0 - 9.0Broad singlet or triplet, coupling to CH₂
Pyrrole H-5~6.8 - 7.0Doublet of doublets or triplet
Pyrrole H-3~6.7 - 6.9Doublet of doublets or triplet
Pyrrole H-4~6.0 - 6.2Doublet of doublets or triplet
Glycine α-CH₂~4.0Doublet, coupling to the amide N-H[1]

Predicted values are based on spectral data for pyrrole-2-carboxylic acid and general principles of NMR spectroscopy.[1]

Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid C=O170 - 180
Amide C=O160 - 170
Pyrrole C-2125 - 135
Pyrrole C-5115 - 125
Pyrrole C-3110 - 120
Pyrrole C-4105 - 115
Glycine α-C40 - 50

Predicted values are based on the analysis of pyrrole-2-carboxylic acid and glycine derivatives.[1]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of this compound.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (N-H, O-H).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 300 or 500 MHz instrument.

  • ¹H-NMR Acquisition :

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C-NMR Acquisition :

    • Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Pyrrole & Amide)Stretching3400 - 3200Medium-Broad[1]
C-H (Pyrrole)Stretching3150 - 3000Medium
C=O (Carboxylic Acid)Stretching1750 - 1700Strong[1]
C=O (Amide I)Stretching1680 - 1640Strong[1]
N-H (Amide II)Bending1570 - 1515Medium
C-NStretching1400 - 1200Medium

These predictions are based on established group frequencies and data from analogous compounds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

Predicted Mass Spectrometry Data
Parameter Value Notes
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol [1][2]
Exact Mass168.0535 g/mol
Expected Ionization[M+H]⁺ or [M-H]⁻Depending on the ionization mode used.
Expected [M+H]⁺ (m/z)169.0608
Expected [M-H]⁻ (m/z)167.0462[1]

N-(pyrrole-2-carboxyl) glycine has been identified as a diagnostic marker in hyperprolinaemia type II, often analyzed as its trimethylsilyl (B98337) derivative.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). This can be coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) for LC-MS analysis.[3]

  • Data Acquisition :

    • Direct Infusion : Introduce the sample solution directly into the ion source at a constant flow rate.

    • LC-MS : Inject the sample onto an HPLC column for separation before it enters the mass spectrometer.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For HRMS, the measured exact mass can be used to confirm the elemental composition.

Workflow and Data Integration

The characterization of this compound relies on the integration of data from multiple spectroscopic techniques to confirm its identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Final_Confirmation Final_Confirmation Structure->Final_Confirmation Confirmed Structure Purity->Final_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

(1H-Pyrrole-2-carbonyl)glycine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (1H-Pyrrole-2-carbonyl)glycine. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines theoretical physicochemical properties with established methodologies for assessing the solubility and stability of related pyrrole (B145914) and N-acylglycine derivatives. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating studies with this compound.

Physicochemical Properties

This compound is a derivative of the amino acid glycine (B1666218).[1] Its structure, consisting of a pyrrole ring linked to glycine via an amide bond, influences its physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2][3]
Calculated LogP -0.1[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]

Note: LogP is a calculated value and serves as an indicator of lipophilicity.

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its structure and the general solubility of related compounds, a qualitative solubility profile can be inferred. The presence of both a carboxylic acid and amide functional groups suggests some degree of polarity.

Table 2: Qualitative Solubility of this compound

SolventExpected SolubilityRationale
Water Sparingly soluble to solubleThe glycine moiety and polar functional groups may impart some aqueous solubility. However, the pyrrole ring is more hydrophobic.
Phosphate-Buffered Saline (PBS) Likely similar to waterSolubility is expected to be pH-dependent due to the carboxylic acid group.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules.
Ethanol SolubleEthanol is a polar protic solvent that can engage in hydrogen bonding.
Methanol (B129727) SolubleSimilar to ethanol, methanol is a polar protic solvent.

Stability Profile

The stability of this compound is influenced by its pyrrole ring and the amide linkage. Pyrrole-containing compounds are known to be susceptible to oxidation and polymerization, often accelerated by exposure to air and light. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.

Table 3: Predicted Stability of this compound under Stress Conditions

ConditionExpected StabilityPotential Degradation Pathway
Acidic (e.g., pH 1-3) Moderate to LowAmide bond hydrolysis.
Neutral (e.g., pH 6-8) HighGenerally stable.
Basic (e.g., pH 10-13) Moderate to LowAmide bond hydrolysis.
Oxidative (e.g., H₂O₂) LowOxidation and polymerization of the pyrrole ring.
Photolytic (e.g., UV light) Low to ModeratePhotodegradation of the pyrrole ring.
Thermal (e.g., elevated temp.) ModeratePotential for increased degradation rates, especially in solution.

For optimal stability, it is recommended to store this compound as a solid at low temperatures (e.g., -20°C), protected from light and moisture. Solutions should be prepared fresh and, if storage is necessary, kept at low temperatures and under an inert atmosphere.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

  • Scintillation vials or glass tubes

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, visually inspect the samples to ensure excess solid remains.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mM.

Stability Assessment: Forced Degradation Study

This study evaluates the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Solutions of HCl (e.g., 0.1 N), NaOH (e.g., 0.1 N), and H₂O₂ (e.g., 3%)

  • Buffers of various pH values

  • Photostability chamber

  • Oven

  • HPLC system with a UV or MS detector

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a defined period.

  • Photostability: Expose a solution and solid sample of the compound to light in a photostability chamber according to ICH guidelines.

  • Thermal Degradation: Place a solution and solid sample of the compound in an oven at an elevated temperature (e.g., 60°C).

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Calculate the percentage of degradation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility and stability of a research compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_decision Decision Making sol_start Start Solubility Testing qual_sol Qualitative Solubility Screen (e.g., Water, DMSO, Ethanol) sol_start->qual_sol quant_sol Quantitative Solubility Assay (Shake-Flask or Kinetic) qual_sol->quant_sol sol_data Solubility Data (mg/mL or mM) quant_sol->sol_data formulation Formulation Development sol_data->formulation stab_start Start Stability Testing hplc_method Develop Stability-Indicating HPLC Method stab_start->hplc_method forced_deg Forced Degradation Study (pH, Oxidation, Light, Temp) stab_analysis Analyze Stressed Samples by HPLC forced_deg->stab_analysis hplc_method->forced_deg stab_data Stability Profile & Degradants stab_analysis->stab_data stab_data->formulation start Compound of Interest: This compound start->sol_start start->stab_start

Caption: Workflow for solubility and stability assessment.

References

(1H-Pyrrole-2-carbonyl)glycine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrole-2-carbonyl)glycine, also known as N-(pyrrole-2-carboxyl)glycine, is a glycine (B1666218) derivative that has garnered significant attention in the field of clinical biochemistry. Its primary role is as a key diagnostic biomarker for the inborn error of metabolism known as hyperprolinemia type II. This technical guide provides a comprehensive overview of the existing scientific literature on this compound, focusing on its biochemical significance, analytical methodologies, and the broader context of the biological activities of related pyrrole-containing compounds. While the therapeutic applications of this compound itself have not been explored, this document aims to provide a foundational resource for researchers interested in this molecule and its potential relevance in drug development and diagnostics.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . A summary of its key chemical identifiers and computed properties is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 168.15 g/mol PubChem
IUPAC Name 2-(1H-pyrrole-2-carboxamido)acetic acidPubChem
CAS Number 98276-81-4PubChem
Canonical SMILES C1=CC(=C(N1)C(=O)NCC(=O)O)PubChem
InChI Key GCBXCOXVQXMSOS-UHFFFAOYSA-NPubChem

Biochemical Significance and Signaling Pathway

The most well-documented role of this compound is its association with Hyperprolinemia Type II , a rare autosomal recessive metabolic disorder. This condition arises from a deficiency in the enzyme Δ-1-pyrroline-5-carboxylate (P5C) dehydrogenase (P5CDH) .

In a healthy individual, the amino acid proline is catabolized in a two-step process. Proline is first oxidized to P5C by proline oxidase. Subsequently, P5CDH catalyzes the conversion of P5C to glutamate. In individuals with Hyperprolinemia Type II, the deficiency in P5CDH leads to an accumulation of P5C in the plasma and urine.

The accumulated P5C is then believed to undergo further metabolic transformation. It is hypothesized that P5C is converted to pyrrole-2-carboxylic acid, which is then conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound. This final conjugate is then excreted in the urine and serves as a specific and reliable diagnostic marker for Hyperprolinemia Type II.[1][2][3]

The following diagram illustrates the metabolic pathway leading to the formation of this compound in Hyperprolinemia Type II.

Hyperprolinemia_Type_II_Pathway cluster_accumulation Accumulation in Hyperprolinemia Type II Proline Proline P5C Δ-1-Pyrroline-5-carboxylate (P5C) Proline->P5C Proline Oxidase Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase (Deficient in Hyperprolinemia Type II) Pyrrole2CarboxylicAcid Pyrrole-2-carboxylic Acid P5C->Pyrrole2CarboxylicAcid Spontaneous conversion & other enzymatic steps PCG This compound Pyrrole2CarboxylicAcid->PCG Glycine N-acyltransferase Glycine {Glycine} Glycine->PCG Excretion Urinary Excretion PCG->Excretion

Metabolic pathway of this compound formation.

Quantitative Data

The primary quantitative data available for this compound pertains to its concentration in the urine of patients with Hyperprolinemia Type II. These measurements are crucial for the diagnosis of the disorder.

Biological MatrixPatient PopulationConcentration RangeReference
UrineHyperprolinemia Type IIHigh concentrations (specific values vary between patients)[1]

It is important to note that specific, standardized concentration ranges are not well-established due to the rarity of the disease. Diagnosis is typically based on the detection of the compound in conjunction with elevated plasma proline levels.

Experimental Protocols

Analytical Method for Detection in Urine

The identification and quantification of this compound in urine are typically performed using chromatographic and mass spectrometric techniques.

Sample Preparation:

  • Urine samples are collected and stored at -20°C or lower until analysis.

  • For analysis, samples are thawed and centrifuged to remove particulate matter.

  • An internal standard may be added for quantitative analysis.

  • The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to concentrate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The extracted sample is derivatized to increase its volatility for GC analysis. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • The temperature program of the GC oven is optimized to achieve separation of the analyte from other components in the sample.

  • The eluting compounds are introduced into a mass spectrometer for detection.

  • Mass spectra are acquired in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. The mass spectrum of the derivatized this compound will show characteristic fragment ions that can be used for its unambiguous identification.[4]

The following diagram outlines a general workflow for the analysis of this compound in urine.

Analytical_Workflow Urine_Sample Urine Sample Collection Preparation Sample Preparation (Centrifugation, Extraction) Urine_Sample->Preparation Derivatization Derivatization (e.g., Silylation) Preparation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Analytical workflow for urinary this compound.
Proposed Synthesis of this compound

Materials:

  • Pyrrole-2-carboxylic acid

  • Glycine ethyl ester hydrochloride

  • A peptide coupling reagent (e.g., DCC, EDC/HOBt, or HATU)

  • A non-nucleophilic base (e.g., DIEA or NMM)

  • Anhydrous organic solvent (e.g., DMF or DCM)

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Coupling of Pyrrole-2-carboxylic Acid and Glycine Ethyl Ester

  • To a solution of pyrrole-2-carboxylic acid in an anhydrous organic solvent, add the peptide coupling reagent and, if necessary, an activator like HOBt.

  • In a separate flask, suspend glycine ethyl ester hydrochloride in the same solvent and add a non-nucleophilic base to neutralize the salt and liberate the free amine.

  • Add the solution of the activated pyrrole-2-carboxylic acid to the glycine ethyl ester solution.

  • Stir the reaction mixture at room temperature for several hours or until completion, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

  • Wash the filtrate with dilute acid, dilute base, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-pyrrole-2-carboxamido)acetate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Saponification of the Ethyl Ester

  • Dissolve the purified ethyl 2-(1H-pyrrole-2-carboxamido)acetate in a suitable solvent mixture, such as THF/water or ethanol/water.

  • Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature until the saponification is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activities of Related Pyrrole-2-carboxamide Derivatives

While this compound is primarily known as a biomarker, the broader class of pyrrole-2-carboxamide derivatives has been investigated for various biological activities. These studies may provide insights into the potential, yet unexplored, pharmacological properties of this compound.

  • Antimicrobial Activity: Several pyrrole-2-carboxamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For instance, some derivatives have shown promising activity against Mycobacterium tuberculosis by inhibiting the mycobacterial membrane protein Large 3 (MmpL3).[5][6][7]

  • Enzyme Inhibition: The pyrrole-2-carboxylic acid scaffold is a known inhibitor of proline racemase, an enzyme found in some pathogenic organisms.[8] This suggests that derivatives, including carboxamides, may also possess enzyme inhibitory properties.

  • Anti-inflammatory Activity: Certain pyrrole (B145914) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9]

Conclusion

This compound is a molecule of significant clinical interest as a diagnostic marker for Hyperprolinemia Type II. Its formation is a direct consequence of a specific enzyme deficiency in the proline catabolic pathway. While the current body of literature is primarily focused on its role in this metabolic disorder, the broader family of pyrrole-2-carboxamide derivatives exhibits a range of biological activities that may warrant further investigation into the potential pharmacological profile of this compound. This technical guide serves as a foundational resource for researchers, providing a summary of the known biochemistry, analytical methods, and a framework for the synthesis of this intriguing molecule. Further research is needed to explore its potential roles beyond a diagnostic marker and to fully elucidate its interactions with biological systems.

References

Methodological & Application

Application Notes and Protocols for (1H-Pyrrole-2-carbonyl)glycine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrole-2-carbonyl)glycine and its derivatives have emerged as a promising scaffold for the development of enzyme inhibitors. This document provides detailed application notes and protocols for assaying the inhibitory activity of these compounds, with a specific focus on their potential as inhibitors of Ubiquitin Specific Protease 5 (USP5). USP5 is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including protein degradation, DNA repair, and signaling pathways implicated in cancer and other diseases. The pyrrole-2-carbonyl-glycine moiety is designed to mimic the C-terminal di-glycine motif of ubiquitin, enabling it to competitively bind to the ubiquitin-binding domains of enzymes like USP5.

Target Enzyme: Ubiquitin Specific Protease 5 (USP5)

USP5 is a unique deubiquitinase that preferentially cleaves unanchored polyubiquitin (B1169507) chains, thereby maintaining the cellular pool of monoubiquitin. Its involvement in key signaling pathways such as Wnt/β-catenin and p53 makes it an attractive target for therapeutic intervention in various cancers.[1][2][3] Inhibition of USP5 can lead to the accumulation of polyubiquitin chains, which can trigger downstream cellular events, including apoptosis and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a derivative of this compound against USP5, as reported in a preclinical study. This data highlights the potential of this chemical scaffold as a starting point for the development of potent and selective USP5 inhibitors.

Compound NameTarget EnzymeAssay TypeIC50 (µM)Binding Affinity (KD) (µM)
(1-methyl-4-((4-phenylpiperidin-1-yl)sulfonyl)-1H-pyrrole-2-carbonyl)glycineUSP5in vitro cleavage assay262.8
Data sourced from a bioRxiv preprint by Mann et al., 2021.[4][5]

Signaling Pathway

The following diagram illustrates the central role of USP5 in cellular signaling, highlighting its influence on key pathways relevant to cancer and other diseases.

USP5_Signaling_Pathway USP5 Signaling Pathway cluster_ubiquitin_cycle Ubiquitin Homeostasis cluster_cellular_processes Downstream Cellular Processes PolyUb Polyubiquitin Chains USP5 USP5 PolyUb->USP5 Cleavage MonoUb Monomeric Ubiquitin USP5->MonoUb Recycles p53 p53 USP5->p53 Stabilizes Wnt_beta_catenin Wnt/β-catenin Pathway USP5->Wnt_beta_catenin Activates DNA_Repair DNA Damage Repair USP5->DNA_Repair Regulates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle Cell Cycle Progression p53->Cell_Cycle Wnt_beta_catenin->Cell_Cycle DNA_Repair->Cell_Cycle Immune_Response Immune Response Immune_Response->USP5 Inhibitor This compound Derivative Inhibitor->USP5 Inhibition

Caption: Role of USP5 in cellular signaling and its inhibition.

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory activity of this compound and its derivatives against USP5.

Protocol 1: In Vitro USP5 Inhibition Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring the deubiquitinating activity of USP5 and the inhibitory effect of test compounds using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

  • Recombinant human USP5 enzyme

  • Ubiquitin-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

  • Prepare Reagents:

    • Dilute the recombinant USP5 enzyme to the desired concentration (e.g., 10 nM) in the assay buffer.

    • Dilute the Ub-AMC substrate to the desired concentration (e.g., 200 nM) in the assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, and then dilute further in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • Add 50 µL of the diluted USP5 enzyme solution to each well of the 96-well plate.

    • Add 25 µL of the diluted test compound solution (or vehicle control - DMSO in assay buffer) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the Reaction:

    • Add 25 µL of the diluted Ub-AMC substrate solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C. The cleavage of AMC from the ubiquitin substrate results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the use of SPR to measure the binding affinity (KD) of the test compound to USP5.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant human USP5 enzyme

  • Test compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

  • Chip Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.

    • Immobilize the USP5 enzyme onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the different concentrations of the test compound over the immobilized USP5 surface and a reference flow cell (without immobilized protein).

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Plot the equilibrium binding response against the compound concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing potential USP5 inhibitors.

Experimental_Workflow USP5 Inhibitor Screening Workflow Start Start: Compound Library (this compound derivatives) HTS High-Throughput Screening (Fluorogenic Assay - Ub-AMC) Start->HTS Hit_Identification Hit Identification (Compounds with >50% inhibition) HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Binding_Assay Binding Affinity Assay (SPR - KD Determination) Dose_Response->Binding_Assay Selectivity_Assay Selectivity Profiling (Against other DUBs) Binding_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization

Caption: Workflow for USP5 inhibitor discovery and characterization.

References

Protocol for the Dissolution of (1H-Pyrrole-2-carbonyl)glycine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1H-Pyrrole-2-carbonyl)glycine is a derivative of the amino acid glycine (B1666218). It is structurally related to endogenous metabolites and has been identified as a diagnostic marker in certain metabolic disorders, such as hyperprolinemia type II. Proper dissolution and handling of this compound are critical for accurate and reproducible experimental results in biochemical and cellular assays. This document provides a detailed protocol for the dissolution of this compound, recommendations for solvent selection, and guidelines for the preparation of stock solutions for use by researchers, scientists, and drug development professionals.

Data Presentation: Solubility of this compound and Related Compounds

Compound NameSolventReported SolubilityMolecular Weight ( g/mol )
This compound DMSO Data not available; expected to be soluble 168.15
Ethanol (B145695) Data not available; likely soluble
Water Data not available; likely sparingly soluble
Pyrrole-2-carboxylic acidDMSO~22.5 mg/mL111.10
N-Oleoyl glycineDMSO~12 mg/mL339.54
Ethanol~12 mg/mL
1:4 Ethanol:PBS (pH 7.2)~0.2 mg/mL
AcetylglycineWater (15 °C)26.3 mg/mL117.10

Experimental Protocols

This section outlines the recommended procedures for preparing stock solutions of this compound.

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Deionized or distilled water, sterile

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is recommended for preparing a concentrated stock solution that can be diluted into aqueous buffers for final experimental concentrations.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution

For many biological experiments, it is necessary to have the compound in an aqueous buffer. Due to the anticipated limited aqueous solubility, a dilution from an organic stock solution is recommended.

  • Prepare a Concentrated Stock: First, prepare a concentrated stock solution in DMSO or ethanol as described in Protocol 1.

  • Dilution:

    • Warm the stock solution to room temperature.

    • Add the desired volume of the stock solution to the pre-warmed aqueous buffer (e.g., PBS) while vortexing to ensure rapid mixing.

    • Important: The final concentration of the organic solvent should be kept to a minimum (typically ≤0.5% v/v for DMSO in cell-based assays) to avoid solvent-induced artifacts.

  • Final Concentration and Use: Prepare the final working solution immediately before use. If any precipitation is observed, the solution may be supersaturated, and the concentration should be reduced. Aqueous solutions are not recommended for long-term storage and should ideally be made fresh for each experiment.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

G cluster_0 Preparation of Organic Stock Solution cluster_1 Preparation of Aqueous Working Solution weigh Weigh this compound add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store at -20°C or -80°C dissolve->store thaw_stock Thaw Organic Stock store->thaw_stock dilute Dilute into Aqueous Buffer thaw_stock->dilute use_now Use Immediately in Experiment dilute->use_now

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Context: Proline Catabolism and Hyperprolinemia Type II

This compound is a metabolite associated with Hyperprolinemia Type II, a disorder of proline catabolism. The diagram below illustrates the proline catabolic pathway and the enzymatic step affected in this condition.

G cluster_0 Metabolic Consequence of P5CDH Deficiency Proline Proline P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Proline->P5C Proline Dehydrogenase (POX) Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase (P5CDH) Deficient in Hyperprolinemia Type II Pyrrole_Glycine This compound P5C->Pyrrole_Glycine Alternative Metabolism

Caption: Proline catabolism and the origin of this compound.

Application of (1H-Pyrrole-2-carbonyl)glycine in Drug Discovery: A Focus on Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1H-Pyrrole-2-carbonyl)glycine is a small molecule belonging to the class of N-acylglycine derivatives. While this specific molecule is not extensively documented in dedicated drug discovery literature, its core structure as a carbonyl glycine (B1666218) derivative makes it a compound of significant interest for researchers in the field of prolyl hydroxylase (PHD) inhibition. PHD inhibitors are an emerging class of therapeutic agents being investigated for a variety of indications, most notably for the treatment of anemia associated with chronic kidney disease. This application note provides an overview of the potential application of this compound and structurally similar compounds as PHD inhibitors, detailing the underlying mechanism of action, relevant experimental protocols, and data presentation formats for researchers and drug development professionals.

Mechanism of Action: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), the hypoxia-inducible factor-1α (HIF-1α) is continuously targeted for degradation. This process is initiated by the hydroxylation of specific proline residues within the HIF-1α protein by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows for the binding of the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex that polyubiquitinates HIF-1α, marking it for proteasomal degradation.

This compound and its analogs are hypothesized to act as competitive inhibitors of PHDs, mimicking the co-substrate 2-oxoglutarate. By binding to the active site of PHDs, these inhibitors prevent the hydroxylation of HIF-1α. Consequently, HIF-1α is stabilized and can translocate to the nucleus, where it dimerizes with HIF-1β. This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism.

HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition HIF-1a_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIF-1a_normoxia->PHD Hydroxylated HIF-1a Hydroxylated HIF-1α PHD->Hydroxylated HIF-1a Hydroxylation O2 O₂ O2->PHD 2-OG 2-Oxoglutarate 2-OG->PHD VHL VHL Complex Hydroxylated HIF-1a->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1a_inhibition HIF-1α Stabilized HIF-1a Stabilized HIF-1α HIF-1a_inhibition->Stabilized HIF-1a Stabilization PHD_inhibited Prolyl Hydroxylase (PHD) Inhibitor This compound (or analog) Inhibitor->PHD_inhibited Inhibition Nucleus Nucleus Stabilized HIF-1a->Nucleus HIF-1 Complex HIF-1 Complex Stabilized HIF-1a->HIF-1 Complex HIF-1b HIF-1β HIF-1b->HIF-1 Complex HRE Hypoxia-Response Element (HRE) HIF-1 Complex->HRE Binding Gene Transcription Upregulation of Target Genes (e.g., EPO) HRE->Gene Transcription Activation

Caption: Mechanism of HIF-1α stabilization by a PHD inhibitor.

Data Presentation

Quantitative data from experimental evaluation of this compound or its analogs should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Activity of this compound Analogs

Compound IDPHD2 Inhibition IC₅₀ (nM)[1][2]HIF-1α Stabilization EC₅₀ (µM)EPO Production EC₅₀ (µM)
This compoundData not availableData not availableData not available
Analog A1501.22.5
Analog B850.81.5
Positive Control (e.g., IOX2)21[2]0.50.9

Table 2: In Vivo Efficacy in a Rat Model of Renal Anemia

Treatment GroupDose (mg/kg, p.o.)Change in Hemoglobin (g/dL) at Day 28Serum EPO levels (pg/mL) at 6h post-dose
Vehicle--0.2 ± 0.150 ± 10
This compound10Data not availableData not available
Analog B10+1.5 ± 0.3800 ± 150
rhEPO (positive control)100 IU/kg, s.c.+2.0 ± 0.4>2000

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound and its analogs.

Protocol 1: In Vitro Prolyl Hydroxylase 2 (PHD2) Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled HIF-1α peptide to PHD2.

Materials:

  • Recombinant human PHD2

  • FITC-labeled HIF-1α peptide (e.g., residues 556-574)

  • 2-Oxoglutarate (2-OG)

  • FeSO₄

  • Ascorbate (B8700270)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 384-well black plates

  • Test compound (this compound or analogs) dissolved in DMSO

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a reaction mixture containing PHD2, FeSO₄, and ascorbate in the assay buffer.

  • Add the test compound at various concentrations to the wells of the 384-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding a mixture of the FITC-labeled HIF-1α peptide and 2-OG.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a test compound to increase the levels of HIF-1α protein in cultured cells.

Materials:

  • Human cell line (e.g., HeLa or Hep3B)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 4-6 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with the anti-β-actin antibody for loading control.

  • Quantify the band intensities to determine the fold-increase in HIF-1α levels relative to the vehicle control.

Protocol 3: In Vivo Model of Inflammation-Induced Anemia in Rats

This protocol evaluates the efficacy of a test compound in a preclinical model of anemia.

Materials:

  • Lewis rats

  • Peptidoglycan-polysaccharide (PGPS) to induce anemia

  • Test compound formulated for oral administration

  • Blood collection supplies

  • ELISA kit for rat EPO

Procedure:

  • Induce anemia in rats by a single intraperitoneal injection of PGPS.

  • After a period to allow for the development of anemia (e.g., 21 days), randomize the animals into treatment groups (vehicle, test compound, positive control).

  • Administer the test compound or vehicle orally once daily for a specified period (e.g., 14-28 days).

  • Collect blood samples at baseline and at regular intervals during the treatment period to measure hemoglobin levels.

  • At the end of the study, collect a final blood sample for hemoglobin and serum EPO measurement (typically at a time of peak drug concentration).

  • Analyze the data to determine the effect of the treatment on hemoglobin levels and EPO production.

Experimental Workflow Compound This compound or Analog In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays PHD_Inhibition PHD Inhibition Assay (e.g., FP) In_Vitro_Assays->PHD_Inhibition HIF_Stabilization HIF-1α Stabilization Assay (e.g., Western Blot) In_Vitro_Assays->HIF_Stabilization EPO_Production EPO Production Assay (e.g., ELISA) In_Vitro_Assays->EPO_Production In_Vivo_Models In Vivo Models EPO_Production->In_Vivo_Models Anemia_Model Rodent Model of Anemia (e.g., PGPS-induced) In_Vivo_Models->Anemia_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: A generalized workflow for the evaluation of PHD inhibitors.

References

Application Notes and Protocols: (1H-Pyrrole-2-carbonyl)glycine as a Chemical Probe for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrole-2-carbonyl)glycine, a derivative of the amino acid glycine, serves as a valuable chemical probe for investigating the hypoxia signaling pathway. Its structural similarity to 2-oxoglutarate (2-OG), a key co-substrate for HIF prolyl hydroxylases (PHDs), allows it to act as a competitive inhibitor of these enzymes. By inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its stabilization and the activation of downstream hypoxic responses even under normoxic conditions. These application notes provide a comprehensive overview of the use of this compound as a chemical probe, including detailed experimental protocols for its characterization and visualization of the targeted signaling pathway.

Introduction

The cellular response to changes in oxygen availability is primarily regulated by the transcription factor HIF-1. Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously hydroxylated by a family of 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs or EGLNs). This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen as a substrate for PHDs results in the stabilization of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

This compound is a small molecule inhibitor of PHDs. By competing with the co-substrate 2-oxoglutarate, it effectively blocks PHD activity, thereby stabilizing HIF-1α under normoxic conditions. This property makes it an excellent tool for studying the physiological and pathological consequences of HIF-1 activation.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of PHD Inhibitors

CompoundTargetIC50 (µM)Assay ConditionsReference
This compoundPHD1TBDRecombinant human PHD1, 2-OG, Fe(II), AscorbateExperimental
This compoundPHD2TBDRecombinant human PHD2, 2-OG, Fe(II), AscorbateExperimental
This compoundPHD3TBDRecombinant human PHD3, 2-OG, Fe(II), AscorbateExperimental
N-Oxalylglycine (NOG)Pan-PHD0.5 - 5VariesPublished Data
VadadustatPan-PHD0.01 - 0.1VariesPublished Data
RoxadustatPan-PHD0.1 - 1VariesPublished Data

TBD: To be determined experimentally.

Table 2: Cellular Activity of PHD Inhibitors

CompoundCell LineEC50 (µM) for HIF-1α StabilizationAssay MethodReference
This compoundHEK293TBDWestern BlotExperimental
This compoundU2OSTBDHRE-Luciferase Reporter AssayExperimental
Cobalt Chloride (CoCl2)Various50 - 200VariesPublished Data
Dimethyloxalylglycine (DMOG)Various100 - 1000VariesPublished Data

TBD: To be determined experimentally.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the HIF-1 signaling pathway and the experimental workflows to assess the activity of this compound.

HIF_Signaling_Pathway cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) or PHD Inhibition HIF1a HIF-1α HIF1a_OH HIF-1α-OH HIF1a->HIF1a_OH Hydroxylation PHD PHD O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD TwoOG 2-OG TwoOG->PHD VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome HIF1a_OH->Proteasome Ub Ubiquitin VHL->Ub Ubiquitination Degradation Degradation Proteasome->Degradation Probe This compound Probe->PHD Inhibition HIF1a_stable HIF-1α (stabilized) HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer Dimerization Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE HRE HIF1_dimer->HRE Binding TargetGenes Target Genes (VEGF, EPO, etc.) HRE->TargetGenes Activation Transcription Transcription TargetGenes->Transcription Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assays invitro_start Recombinant PHD Enzyme + HIF-1α Peptide Substrate + Cofactors (Fe(II), Ascorbate, 2-OG) invitro_compound Add this compound (or other inhibitors) invitro_start->invitro_compound invitro_reaction Incubate invitro_compound->invitro_reaction invitro_detection Measure Hydroxylation (e.g., Mass Spectrometry, Antibody-based) invitro_reaction->invitro_detection invitro_result Determine IC50 invitro_detection->invitro_result cell_start Culture Cells (e.g., HEK293, U2OS) cell_compound Treat with this compound cell_start->cell_compound cell_lysis Cell Lysis cell_compound->cell_lysis cell_if Immunofluorescence for HIF-1α Nuclear Translocation cell_compound->cell_if cell_reporter HRE-Luciferase Assay for Transcriptional Activity cell_compound->cell_reporter cell_western Western Blot for HIF-1α cell_lysis->cell_western cell_result Quantify HIF-1α Stabilization and Activity (EC50) cell_western->cell_result cell_if->cell_result cell_reporter->cell_result

Application Notes and Protocols for In Vivo Studies with Prolyl Hydroxylase (PHD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for In Vivo Studies with Prolyl Hydroxylase (PHD) Inhibitors, with reference to (1H-Pyrrole-2-carbonyl)glycine as a structurally related metabolite.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as N-(pyrrole-2-carboxyl)glycine, is a metabolite identified in the urine of patients with hyperprolinemia Type II[1][2][3]. In this condition, the accumulation of Δ-1-pyrroline-5-carboxylate leads to the formation of pyrrole-2-carboxylic acid, which is then conjugated with glycine[1]. While direct in vivo therapeutic studies of this compound are not prevalent in the literature, its pyrrole-carboxamide structure is of interest in the context of prolyl hydroxylase (PHD) inhibitors. Many PHD inhibitors, a class of drugs that stabilize Hypoxia-Inducible Factor (HIF), share structural similarities. These compounds are under investigation for the treatment of anemia associated with chronic kidney disease by stimulating endogenous erythropoietin (EPO) production[4][5][6].

These application notes provide a detailed framework for the in vivo experimental design of PHD inhibitors, which can serve as a valuable resource for researchers interested in compounds with similar scaffolds.

Signaling Pathway of PHD Inhibitors

The primary mechanism of action for PHD inhibitors involves the stabilization of HIF-1α. Under normal oxygen levels (normoxia), PHD enzymes hydroxylate proline residues on HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation[7]. PHD inhibitors, often acting as 2-oxoglutarate analogs, block this hydroxylation. This prevents HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1 complex then binds to hypoxia-response elements (HREs) on target genes, initiating their transcription[7][8].

PHD_Inhibitor_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia_mimic Hypoxia Mimic (PHD Inhibition) PHD PHD Enzymes pVHL pVHL E3 Ubiquitin Ligase PHD->pVHL Recognition HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibitor PHD Inhibitor PHD_inhibited PHD Enzymes PHD_inhibitor->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α (Stabilized) HIF1b HIF-1β HIF1a_stabilized->HIF1b Dimerization HIF_complex HIF-1α/β Complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE HRE Nucleus->HRE Binds to Target_Genes Target Genes (e.g., EPO) HRE->Target_Genes Transcription Transcription Target_Genes->Transcription In_Vivo_Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Randomization into Groups Acclimatization->Grouping Formulation Compound Formulation Grouping->Formulation Dosing Oral Gavage (Compound or Vehicle) Formulation->Dosing Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Tissue_Harvest Tissue Harvest (Endpoint) Dosing->Tissue_Harvest EPO_ELISA Plasma EPO (ELISA) Blood_Sampling->EPO_ELISA Hematology Hematology Analysis Blood_Sampling->Hematology Western_Blot HIF-1α Stabilization (Western Blot) Tissue_Harvest->Western_Blot

References

Application Notes and Protocols for High-Throughput Screening of (1H-Pyrrole-2-carbonyl)glycine and its Analogs as Hypoxia-Inducible Factor (HIF) Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrole-2-carbonyl)glycine is a small molecule of significant interest in drug discovery, particularly in the context of targeting the hypoxia-inducible factor (HIF) signaling pathway. Its structural features suggest its potential as an inhibitor of HIF prolyl hydroxylases (PHDs), enzymes that play a critical role in the regulation of HIF-alpha subunits. Under normoxic conditions, PHDs hydroxylate HIF-alpha, targeting it for ubiquitination and proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-alpha and the subsequent activation of hypoxia-responsive genes. This pathway is a key therapeutic target for conditions such as anemia, ischemia, and inflammatory diseases.

High-throughput screening (HTS) plays a pivotal role in the identification and characterization of novel PHD inhibitors. This document provides detailed application notes and experimental protocols for the screening of this compound and its derivatives to assess their potential as HIF stabilizers.

Mechanism of Action: The HIF-1α Signaling Pathway

The stability of the HIF-1α transcription factor is central to the cellular response to changes in oxygen availability.

HIF_Signaling_Pathway Figure 1: HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition PHDs Prolyl Hydroxylases (PHDs) HIF1a_OH HIF-1α-OH O2 O2 O2->PHDs aKG α-KG aKG->PHDs HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation VHL VHL E3 Ligase HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation PHD_inhibitor This compound PHDs_inhibited Prolyl Hydroxylases (PHDs) PHD_inhibitor->PHDs_inhibited Inhibition HIF1a_synthesis HIF-1α Synthesis HIF1a_synthesis->HIF1a_normoxia HIF1a_synthesis->HIF1a_hypoxia HRE_Luciferase_Workflow Figure 2: HRE-Luciferase Reporter Assay Workflow cluster_workflow Experimental Workflow A 1. Seed HRE-Luciferase reporter cells in 384-well plates B 2. Incubate cells (e.g., 24 hours) A->B C 3. Add this compound and control compounds B->C D 4. Incubate with compounds (e.g., 18 hours) C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Data analysis: Calculate EC50 values F->G AlphaScreen_Workflow Figure 3: AlphaScreen Assay Workflow cluster_workflow Experimental Workflow A 1. Prepare reaction mix: PHD2, HIF-1α peptide, α-KG, Fe(II) C 3. Add reaction mix to plates A->C B 2. Add this compound and control compounds to 384-well plates B->C D 4. Incubate at room temperature C->D E 5. Add anti-hydroxy-HIF-1α acceptor beads and streptavidin donor beads D->E F 6. Incubate in the dark E->F G 7. Read signal on an AlphaScreen-compatible plate reader F->G H 8. Data analysis: Calculate IC50 values G->H

Application Notes and Protocols for the Quantification of (1H-Pyrrole-2-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrole-2-carbonyl)glycine is a metabolite of interest in various biological and pharmaceutical research areas. Accurate and precise quantification of this molecule in complex matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is generally preferred for its higher sensitivity and selectivity, particularly in biological matrices.

Analytical Techniques and Performance

A summary of typical quantitative performance data for the analytical methods described is presented below. These values are representative and may vary based on instrumentation and matrix effects.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL0.05 - 0.5 ng/mL
Linear Range 1 - 500 µg/mL0.1 - 1000 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (%Recovery) 90 - 110%85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a robust method for the sensitive and selective quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure high accuracy and precision[1].

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d2 (or other suitable SIL-IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

2. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 50 ng/mL in methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3. Liquid Chromatography Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

4. Mass Spectrometry Conditions

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • IonSpray Voltage: 5500 V

  • Temperature: 550°C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Q1: 169.1 m/z -> Q3: 94.1 m/z (quantifier), 169.1 m/z -> 75.1 m/z (qualifier)

    • This compound-d2 (IS): Q1: 171.1 m/z -> Q3: 94.1 m/z

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is suitable for applications where high sensitivity is not required, such as in the analysis of formulations or in vitro reaction monitoring. Derivatization is not typically necessary due to the presence of the pyrrole (B145914) chromophore.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • Deionized Water (18.2 MΩ·cm)

2. Sample Preparation

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC Conditions

  • HPLC System: Shimadzu Prominence or equivalent

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 260 nm (based on the pyrrole chromophore)

Visualizations

LC-MS/MS Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject into LC-MS/MS supernatant_transfer->lc_injection hplc_separation HPLC Separation lc_injection->hplc_separation ms_detection MS/MS Detection (MRM) hplc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for LC-MS/MS quantification.

HPLC-UV Experimental Workflow for this compound Quantification cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc Analysis cluster_data_hplc Data Processing sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc_injection Inject into HPLC filter->hplc_injection hplc_separation_uv Isocratic HPLC Separation hplc_injection->hplc_separation_uv uv_detection UV Detection (260 nm) hplc_separation_uv->uv_detection integration_uv Peak Area Integration uv_detection->integration_uv calibration_uv External Standard Calibration integration_uv->calibration_uv quantification_uv Quantification calibration_uv->quantification_uv

Caption: Workflow for HPLC-UV quantification.

Hypothetical Signaling Pathway Involvement receptor Cell Surface Receptor enzyme1 Enzyme A receptor->enzyme1 enzyme2 Enzyme B enzyme1->enzyme2 transcription_factor Transcription Factor enzyme2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression biological_response Biological Response gene_expression->biological_response analyte This compound analyte->enzyme2 Inhibition

Caption: Hypothetical inhibitory pathway.

References

Application Notes and Protocols for (1H-Pyrrole-2-carbonyl)glycine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrrole-2-carbonyl)glycine is a small molecule of interest in drug discovery and chemical biology. As a derivative of glycine (B1666218) and a pyrrole-containing compound, it belongs to a class of molecules with diverse and significant pharmacological activities. This document provides detailed guidelines and protocols for the proper handling, storage, and application of this compound powder, with a focus on its role as a potential inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase.

Pyrrole-containing amino acid derivatives are actively being investigated as building blocks for novel therapeutics, probes for biological systems, and scaffolds in materials science. Their structural similarity to natural peptides allows them to interact with biological targets such as enzymes and receptors.

Physicochemical Properties and Safety

This compound

PropertyValueSource
Molecular Formula C₇H₈N₂O₃--INVALID-LINK--
Molecular Weight 168.15 g/mol --INVALID-LINK--
Appearance White to off-white powder (Expected)General chemical properties
Solubility No specific data available. Expected to have some solubility in water and be soluble in organic solvents like DMSO and DMF.Inferred from structure
Stability No specific stability data available. Pyrrole derivatives can be sensitive to light, air, and heat.General chemical knowledge

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended to minimize degradation. Protect from moisture and light.

Recommended Storage and Handling Protocols

Long-Term Storage of Powder

For optimal stability, this compound powder should be stored under the following conditions:

ParameterRecommended Condition
Temperature -20°C
Atmosphere Inert gas (e.g., Argon or Nitrogen) is recommended
Light Protect from light (e.g., store in an amber vial)
Moisture Store in a desiccator or with a desiccant
Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in a suitable solvent and store it in aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of powder. For 1 mL of a 10 mM stock solution, weigh 1.68 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C.

Biological Application: Inhibition of HIF Prolyl Hydroxylase

This compound and its analogs are recognized as inhibitors of HIF prolyl hydroxylases (PHDs). PHDs are enzymes that, under normoxic (normal oxygen) conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for ubiquitination and proteasomal degradation. Inhibition of PHDs leads to the stabilization of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various genes involved in the cellular response to hypoxia.

HIF-1α Signaling Pathway

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_n HIF-1α HIF1a_OH HIF-1α-OH HIF1a_n->HIF1a_OH Hydroxylation PHD PHD O2 O₂ O2->PHD aKG α-KG aKG->PHD VHL VHL HIF1a_OH->VHL Binding Ub Ubiquitin VHL->Ub Recruitment Proteasome Proteasome Ub->Proteasome Tagging Degradation Degradation Proteasome->Degradation HIF1a_h HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_h->HIF1_dimer PHD_inhibited PHD Inhibitor This compound Inhibitor->PHD_inhibited Inhibition HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription Activation

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activity of this compound. Optimization may be required for specific cell lines and experimental conditions.

Protocol: In Vitro PHD2 Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of PHD2.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate (α-KG)

  • Ascorbate

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • Positive control inhibitor (e.g., DMOG)

  • Detection reagent (e.g., a kit to measure succinate (B1194679) production or α-KG consumption)

Workflow:

PHD2_Inhibition_Workflow A Prepare Assay Components (Enzyme, Substrate, Cofactors, Inhibitor) B Add this compound at various concentrations to wells A->B C Initiate reaction by adding PHD2 enzyme B->C D Incubate at 37°C for a defined time (e.g., 30-60 minutes) C->D E Stop the reaction D->E F Add detection reagent and measure signal (e.g., fluorescence, absorbance) E->F G Calculate IC50 value F->G

Caption: Workflow for the in vitro PHD2 inhibition assay.

Procedure:

  • Prepare a reaction mixture containing the HIF-1α peptide substrate, α-KG, ascorbate, and Fe(II) in the assay buffer.

  • Add varying concentrations of this compound (and controls) to the wells of a microplate.

  • Initiate the reaction by adding the PHD2 enzyme to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit's instructions.

  • Add the detection reagent and measure the output signal (e.g., absorbance or fluorescence).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Protocol: HIF-1α Stabilization Assay by Western Blot

This cell-based assay determines if the compound can stabilize HIF-1α protein levels under normoxic conditions.

Materials:

  • Human cell line (e.g., HeLa, HEK293T, or a relevant cancer cell line)

  • Cell culture medium and supplements

  • This compound stock solution

  • Positive control (e.g., CoCl₂ or a known PHD inhibitor)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Workflow:

Western_Blot_Workflow A Seed and culture cells to ~80% confluency B Treat cells with this compound and controls for 4-6 hours A->B C Lyse cells and collect protein extracts B->C D Quantify protein concentration C->D E Perform SDS-PAGE and transfer to a membrane D->E F Block membrane and incubate with primary antibodies (anti-HIF-1α and loading control) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence and analyze band intensity G->H

Caption: Workflow for the HIF-1α stabilization Western blot assay.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere and grow to approximately 80% confluency. Treat the cells with different concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., 100 µM CoCl₂) for 4-6 hours under normoxic conditions.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control signal to determine the relative increase in HIF-1α stabilization.

Concluding Remarks

This compound is a promising compound for research in the field of hypoxia signaling and drug development. The provided notes and protocols offer a framework for its safe handling, storage, and application in relevant biological assays. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

Troubleshooting & Optimization

Troubleshooting (1H-Pyrrole-2-carbonyl)glycine insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1H-Pyrrole-2-carbonyl)glycine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I've just received this compound and it won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[1] From this stock solution, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not interfere with the biological system.[1]

Q2: What are the most common organic solvents for preparing stock solutions for compounds like this?

A2: Besides DMSO, other common solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The choice of solvent depends on the specific properties of your compound and the tolerance of your experimental system to that solvent.[1] Given the structure of this compound, which contains both a hydrophobic pyrrole (B145914) ring and polar glycine (B1666218) tail, DMSO is the most recommended starting point.

Q3: My compound precipitates out of the aqueous solution after I dilute it from the DMSO stock. What should I do?

A3: This indicates that the compound's solubility limit in the final aqueous medium has been exceeded. Several strategies can address this:

  • Lower the Final Concentration: Determine if your experiment can be performed at a lower concentration of the compound.

  • Optimize Dilution Method: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.[2]

  • Gentle Warming: Gently warming the final solution (e.g., to 37°C) can sometimes help dissolve the compound, but be cautious of potential degradation with prolonged heat.[2]

  • Sonication: Using a water bath sonicator for 5-10 minutes can help break up precipitate particles and aid in dissolution.[2]

Q4: How does pH affect the solubility of this compound?

A4: The molecule contains a carboxylic acid group from the glycine moiety, making it an acidic compound. Therefore, its solubility is expected to be highly pH-dependent. Acidic compounds are generally more soluble at a higher pH (more basic conditions), where the carboxylic acid is deprotonated to its more soluble carboxylate salt form. Adjusting the pH of your aqueous buffer to be at least 2 units above the compound's pKa can significantly improve solubility.[2][3]

Troubleshooting Guide & Solubilization Strategies

If initial attempts to dissolve the compound are unsuccessful, a systematic approach is necessary. The following tiered strategies can help overcome insolubility.

Physicochemical Properties

A summary of the known properties of this compound is provided below. Understanding these is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem[4]
Molecular Weight 168.15 g/mol PubChem[4]
CAS Number 98276-81-4Benchchem[5]
XLogP3 -0.1PubChem[4]
Functional Groups Pyrrole Ring, Amide, Carboxylic AcidInferred from structure
Tier 1: Initial Solubilization Attempts

This workflow outlines the initial steps for dissolving a new batch of the compound.

G start Start: Receive this compound stock Prepare 10-100 mM Stock Solution in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Experiment observe->soluble No insoluble Insoluble: Proceed to Tier 2 observe->insoluble Yes

Caption: Initial workflow for compound dissolution.
Tier 2: Advanced Solubilization Methods

If the compound remains insoluble or precipitates upon dilution, consider the following advanced methods.

G insoluble Compound is Insoluble in Aqueous Buffer ph Strategy 1: pH Adjustment (Increase pH > pKa+2) insoluble->ph cosolvent Strategy 2: Co-Solvent System (e.g., Ethanol, PEG400) insoluble->cosolvent excipient Strategy 3: Use of Excipients (e.g., HP-β-Cyclodextrin) insoluble->excipient

Caption: Decision tree for selecting a solubilization strategy.
StrategyDescriptionAdvantagesDisadvantages
pH Adjustment Modify the pH of the aqueous buffer to ionize the carboxylic acid group, increasing its polarity and water solubility.Highly effective for ionizable compounds; straightforward to implement.[2]The optimal pH for solubility may not be compatible with the experimental assay's conditions.[1]
Co-Solvent Systems Add a water-miscible organic solvent (co-solvent) to the final aqueous medium to increase the solubilizing capacity of the solution.[6]Can significantly increase the solubility of hydrophobic compounds.The co-solvent may affect the biological activity or integrity of the experimental system.[6]
Excipients Use formulating agents like cyclodextrins (e.g., HP-β-CD) or surfactants to encapsulate the compound, forming a water-soluble complex.[7][8]Often biocompatible and can achieve high solubilization capacity with low toxicity (especially cyclodextrin (B1172386) derivatives).[8]Can interfere with some analytical methods (e.g., MS analysis); may have higher costs.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1.68 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight (168.15 g/mol ), calculate the volume of DMSO required to achieve the desired concentration. For 1.68 mg to make a 10 mM stock, you would need 1 mL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[2]

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold standard method for measuring equilibrium solubility.[9]

  • Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibrium is typically reached within 24 to 48 hours.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Filtration: Use a syringe filter (e.g., 0.22 µm) compatible with the solvent.

    • Centrifugation: Centrifuge the sample at high speed to pellet the excess solid. Carefully collect the supernatant.[9]

  • Quantification: Dilute the clear, saturated solution if necessary and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Solubility Measurement: Perform the Shake-Flask Method (Protocol 2) for the compound in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will generate a pH-solubility profile, which is invaluable for selecting appropriate buffer conditions for your experiments.

References

(1H-Pyrrole-2-carbonyl)glycine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (1H-Pyrrole-2-carbonyl)glycine.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Issue 1: Loss of compound purity over time in aqueous solutions.

  • Potential Cause: Hydrolysis of the amide bond or degradation of the pyrrole (B145914) ring, especially under non-neutral pH conditions. Pyrrole-containing compounds can be unstable in acidic or alkaline environments.[1][2]

  • Troubleshooting Steps:

    • pH Verification: Immediately measure the pH of the solution.

    • Buffering: If the pH is acidic or alkaline, prepare fresh solutions using a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Storage: Store aqueous solutions at low temperatures (2-8°C or -20°C) and for short durations.

    • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS) after sample preparation.

  • Potential Cause: Degradation of the parent compound due to inappropriate solvent, temperature, or light exposure during sample processing.

  • Troubleshooting Steps:

    • Solvent Compatibility: Ensure the solvents used for dissolution and mobile phases are compatible and do not promote degradation. Avoid highly acidic or basic mobile phases if possible.

    • Temperature Control: Keep sample vials cool during autosampler runs.

    • Light Protection: Protect samples from light by using amber vials or covering them with aluminum foil. Photodegradation can be a concern for pyrrole derivatives.[1]

    • Forced Degradation Study: If the degradant is persistent, perform a forced degradation study to intentionally generate and identify the impurity.

Issue 3: Inconsistent results in biological assays.

  • Potential Cause: Degradation of this compound in the assay medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Media Stability: Assess the stability of the compound in the specific cell culture or assay medium over the experiment's duration.

    • Positive Controls: Include a freshly prepared positive control in each experiment to differentiate between compound instability and other experimental issues.

    • Time-Course Analysis: Analyze the concentration of the compound in the assay medium at different time points to determine its degradation rate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on related pyrrole compounds, the primary degradation routes are likely to be:

  • Hydrolysis: Cleavage of the amide bond linking the pyrrole and glycine (B1666218) moieties, particularly under strong acidic or basic conditions.[2]

  • Oxidation: The pyrrole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[1][3] This can lead to the formation of various oxidized derivatives and potentially polymerization.[3]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the pyrrole ring structure.[1]

Q2: How can I prevent the degradation of this compound during storage?

A2: To minimize degradation during storage:

  • Solid State: Store the compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light.

  • Solutions: If solutions are necessary, prepare them fresh. For short-term storage, use a neutral buffer, store at 2-8°C, and protect from light. For longer-term storage, consider flash-freezing aliquots in an appropriate solvent and storing them at -80°C under an inert atmosphere.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability and purity of the compound.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying potential degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Solutions under Different pH Conditions

pHTemperature (°C)Duration (hours)Remaining Parent Compound (%)
3.0252485
5.0252495
7.4252499
9.0252470
11.0252445

Note: Data is for illustrative purposes only and may not represent actual experimental results.

Table 2: Hypothetical Photostability of this compound

ConditionDuration (hours)Remaining Parent Compound (%)
Dark Control (25°C)24>99
Ambient Light (25°C)2492
UV Light (254 nm, 25°C)2465

Note: Data is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of purified water.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 2: Forced Degradation Study - Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Visualizations

cluster_degradation Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (O2, Light) Parent->Oxidation Photodegradation Photodegradation (UV Light) Parent->Photodegradation Degradant1 Pyrrole-2-carboxylic acid + Glycine Hydrolysis->Degradant1 Degradant2 Oxidized Pyrrole Derivatives Oxidation->Degradant2 Degradant3 Ring-Opened Products Photodegradation->Degradant3 cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Quench (if applicable) Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Identify Identify Degradants Analyze->Identify End Determine Degradation Profile Identify->End cluster_prevention Degradation Prevention Strategy Compound This compound Storage Storage Conditions Compound->Storage Handling Experimental Handling Compound->Handling Solid Solid: -20°C, Dark, Dry Storage->Solid Solution Solution: Neutral pH, 2-8°C, Inert Gas Storage->Solution Solvents Use Compatible Solvents Handling->Solvents Light Protect from Light Handling->Light Temp Control Temperature Handling->Temp Stable Maximized Stability Solid->Stable Solution->Stable Solvents->Stable Light->Stable Temp->Stable

References

Technical Support Center: Synthesis of (1H-Pyrrole-2-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1H-Pyrrole-2-carbonyl)glycine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and direct approach is the coupling of pyrrole-2-carboxylic acid with a glycine (B1666218) ester (e.g., glycine ethyl ester) to form an amide bond, followed by the hydrolysis of the ester to yield the final carboxylic acid product. This is a standard peptide coupling reaction.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Inefficient Coupling: The activation of the carboxylic acid or the subsequent reaction with the amine may be incomplete.

  • Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimide (B86325) coupling reagents, can consume starting materials and complicate purification.[1]

  • Racemization: While glycine is achiral, this can be a concern with other amino acids and indicates suboptimal reaction conditions.

  • Difficult Purification: Loss of product during workup and purification is a common issue.

  • Poor Quality Reagents: Degradation of coupling reagents or solvents can significantly impact the reaction outcome.

Q3: Which coupling reagent is best for this synthesis?

A3: The choice of coupling reagent is critical. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), are common choices.[2] Uronium-based reagents such as HBTU, HATU, and TBTU can also be highly effective and may lead to faster reaction times and higher yields, particularly if the coupling is challenging.[3] The optimal choice can be sequence-dependent and may require empirical optimization.[4]

Q4: Is it necessary to protect the pyrrole (B145914) nitrogen?

A4: The pyrrole NH is weakly acidic and generally does not interfere with the amide coupling reaction under standard conditions. Therefore, protection is often not required. However, if side reactions involving the pyrrole ring are observed, an N-Boc or other suitable protecting group could be considered.

Q5: What are the common side products to watch out for?

A5: When using carbodiimide reagents like EDC or DCC, the primary side product is the corresponding N-acylurea. This is formed by the rearrangement of the O-acylisourea intermediate and is unreactive, leading to a decrease in yield.[1][5] The use of HOBt can help to suppress this side reaction by rapidly forming an active ester.[5]

Q6: How can I best purify the final product?

A6: Purification can typically be achieved by crystallization or column chromatography. Given the polar nature of the final product due to the carboxylic acid and amide groups, reversed-phase chromatography (RP-HPLC) can be an effective purification method if high purity is required. Crystallization is a more cost-effective method for larger scales and can provide a high-purity product if suitable solvent conditions are found.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive coupling reagent.Use fresh, high-quality coupling reagents. EDC is particularly sensitive to moisture.
Poor solubility of starting materials.Choose an appropriate solvent. DMF or DCM are commonly used for peptide couplings.
Incorrect stoichiometry.Ensure accurate measurement of all reagents. A slight excess of the amine component and coupling reagent is often used.
Presence of a Major Side Product with a Mass Corresponding to the Carboxylic Acid + Coupling Reagent Formation of N-acylurea (with carbodiimides).[1]Add HOBt to the reaction mixture. Lower the reaction temperature.[6] Change the order of addition: pre-activate the carboxylic acid with the coupling reagent and HOBt before adding the amine.[7][8]
Difficult Purification Product is highly polar and water-soluble.Use reversed-phase column chromatography for purification.
Co-elution of impurities.Optimize the chromatography gradient or consider a different stationary phase.
Oily product that will not crystallize.Attempt to form a salt of the carboxylic acid to induce crystallization. Try different solvent systems for crystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveTypical SolventTypical Reaction Time (hours)General Yield Range (%)Key Considerations
EDCHOBtDMF, DCM2 - 2470 - 95Water-soluble byproducts simplify workup. Risk of N-acylurea formation.[2][8]
DCCHOBtDCM2 - 1270 - 90Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[9]
HBTU-DMF1 - 485 - 98Fast and efficient, but can be more expensive.[3]
HATU-DMF0.5 - 290 - 99Highly efficient, especially for sterically hindered couplings.[4]
PyBOPHOBtDMF1 - 485 - 95Good for reducing racemization.[4]

Note: Yields are representative and can be highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (1H-Pyrrole-2-carbonyl)glycinate

This two-step protocol first involves the synthesis of an activated pyrrole species, followed by coupling with glycine ethyl ester.

Step 1: Preparation of 2-(Trichloroacetyl)pyrrole (B45717)

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether (200 mL).

  • While stirring, add a solution of freshly distilled pyrrole (1.2 mol) in anhydrous diethyl ether (640 mL) dropwise over 3 hours. The reaction is exothermic and will cause the ether to reflux.[10]

  • After the addition is complete, continue stirring for an additional hour.

  • Slowly add a solution of potassium carbonate (0.724 mol) in water (300 mL) through the dropping funnel.[10]

  • Separate the organic layer, dry it with magnesium sulfate, and treat with activated carbon.

  • Filter and remove the solvent under reduced pressure. The crude 2-(trichloroacetyl)pyrrole can be used in the next step or purified by crystallization from hexane.[10]

Step 2: Coupling with Glycine Ethyl Ester

  • Dissolve 2-(trichloroacetyl)pyrrole (1 eq) and glycine ethyl ester hydrochloride (1.1 eq) in a suitable solvent such as acetonitrile.

  • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). A similar synthesis of N-(pyrrole-1-carbonyl)-amino acid methyl esters reports high yields (80-96%) at room temperature.[11]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (1H-pyrrole-2-carbonyl)glycinate.

  • The crude product can be purified by silica (B1680970) gel column chromatography.

Protocol 2: Hydrolysis of Ethyl (1H-Pyrrole-2-carbonyl)glycinate to this compound
  • Dissolve the purified ethyl (1H-pyrrole-2-carbonyl)glycinate (1 eq) in a mixture of ethanol (B145695) and water.

  • Add an excess of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature and monitor the hydrolysis of the ester by TLC.

  • Once the starting material is consumed, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Ester Hydrolysis Pyrrole_Acid Pyrrole-2-carboxylic Acid Coupling Coupling Reaction (e.g., EDC/HOBt, DMF) Pyrrole_Acid->Coupling Glycine_Ester Glycine Ethyl Ester Glycine_Ester->Coupling Intermediate Ethyl (1H-Pyrrole-2-carbonyl)glycinate Coupling->Intermediate Workup1 Aqueous Workup & Purification (Chromatography) Intermediate->Workup1 Hydrolysis Base Hydrolysis (e.g., LiOH, EtOH/H2O) Workup1->Hydrolysis Purified Intermediate Workup2 Acidification & Purification (Crystallization/Chromatography) Hydrolysis->Workup2 Final_Product This compound Workup2->Final_Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Start Low Yield Observed Check_Reagents Are coupling reagents and solvents fresh? Start->Check_Reagents Yes1 Yes Check_Reagents->Yes1 Yes No1 No Check_Reagents->No1 No Check_Reaction Is the coupling reaction running to completion (TLC)? Yes2 Yes Check_Reaction->Yes2 Yes No2 No Check_Reaction->No2 No Analyze_Side_Products Are major side products observed (LC-MS)? Yes3 Yes Analyze_Side_Products->Yes3 Yes No3 No Analyze_Side_Products->No3 No Purification_Loss Is product being lost during workup/purification? Yes4 Yes Purification_Loss->Yes4 Yes No4 No Purification_Loss->No4 No Yes1->Check_Reaction Sol_Reagents Replace reagents and use anhydrous solvents. No1->Sol_Reagents Yes2->Analyze_Side_Products Sol_Reaction Optimize conditions: - Change coupling reagent - Increase reaction time/temp - Check stoichiometry No2->Sol_Reaction Sol_Side_Products If N-acylurea: - Add HOBt - Lower temperature - Pre-activate acid Yes3->Sol_Side_Products No3->Purification_Loss Sol_Purification Optimize purification: - Adjust chromatography gradient - Attempt crystallization from different solvents Yes4->Sol_Purification Re_Evaluate Re-evaluate overall strategy No4->Re_Evaluate

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Common artifacts in experiments with (1H-Pyrrole-2-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-Pyrrole-2-carbonyl)glycine, a known prolyl hydroxylase inhibitor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and use of this compound in experimental settings.

Synthesis & Purification

Question: During the synthesis of this compound, I observe unexpected side products in my reaction mixture. What are the common impurities and how can I minimize them?

Answer:

Common impurities in the synthesis of this compound can arise from several sources, including incomplete reactions, side reactions of the starting materials, and degradation of the product. Based on synthetic routes for similar pyrrole (B145914) derivatives, potential impurities are listed in the table below.

Table 1: Potential Impurities in this compound Synthesis

Potential ImpurityOriginMitigation Strategy
Unreacted Pyrrole-2-carboxylic acidIncomplete coupling reactionEnsure a slight excess of the glycine (B1666218) coupling partner and use an efficient coupling agent (e.g., HATU, HBTU). Monitor reaction progress by TLC or LC-MS.
Unreacted Glycine methyl ester (or other protected glycine)Incomplete coupling reactionUse a slight excess of the pyrrole-2-carboxylic acid.
Di-acylated glycineSide reactionControl the stoichiometry of the reactants carefully. Add the acylating agent (pyrrole-2-carbonyl chloride or activated carboxylic acid) slowly to the reaction mixture.
Polymeric materialsSelf-polymerization of pyrrole derivatives, especially under acidic conditions or in the presence of oxidizing agents.Maintain a neutral or slightly basic pH during the reaction and work-up. Use deoxygenated solvents.
Hydrolyzed starting materials or productPresence of water during the reaction or work-up.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

To minimize these impurities, it is crucial to use high-purity starting materials and anhydrous reaction conditions. Purification by column chromatography on silica (B1680970) gel followed by recrystallization is often effective in removing most impurities.

Question: I am having difficulty with the purification of this compound. What are the recommended purification methods and what should I look out for?

Answer:

The purification of this compound can be challenging due to its polarity. Here are some recommended methods and troubleshooting tips:

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is often effective. For example, starting with 100% DCM and gradually increasing the percentage of MeOH. A small amount of acetic acid (0.1-1%) can be added to the mobile phase to improve the peak shape and prevent tailing of the acidic product.

    • Troubleshooting: If the compound is not moving from the baseline, increase the polarity of the mobile phase (higher percentage of MeOH). If the compound is running too fast, decrease the polarity.

  • Recrystallization:

    • Solvent Systems: A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, hexane) can be used. Dissolve the crude product in a minimal amount of the hot good solvent and slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.

    • Troubleshooting: If the product oils out, try a different solvent system or cool the solution more slowly. Seeding with a small crystal of pure product can also help induce crystallization.

  • Preparative HPLC: For very high purity, reverse-phase preparative HPLC can be used. A common mobile phase is a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.

Question: My purified this compound appears discolored (yellow or brown). Is this a sign of degradation?

Answer:

Yes, discoloration of pyrrole-containing compounds can be an indication of oxidation or polymerization. Pyrroles are susceptible to degradation upon exposure to air, light, and acidic conditions. It is crucial to store the purified compound under an inert atmosphere, protected from light, and at a low temperature (-20°C is recommended for long-term storage). If the discoloration is significant, it is advisable to re-purify the compound before use.

Experimental Use in Cell-Based Assays

Question: I am not observing the expected stabilization of HIF-1α in my cell-based assay after treating with this compound. What could be the issue?

Answer:

Several factors could contribute to the lack of HIF-1α stabilization. Here is a troubleshooting workflow to identify the potential cause:

G cluster_B cluster_C cluster_D A No HIF-1α Stabilization Observed B Check Compound Integrity and Concentration A->B C Verify Cell Health and Experimental Conditions A->C D Investigate Potential Off-Target Effects or Cellular Mechanisms A->D B1 Confirm compound identity and purity (NMR, MS) B->B1 Purity? B2 Check for degradation (discoloration) B->B2 Degraded? B3 Prepare fresh stock solutions B->B3 Fresh stock? B4 Verify final concentration in media B->B4 Correct dose? C1 Assess cell viability (e.g., Trypan Blue, MTT assay) C->C1 Cells healthy? C2 Ensure optimal cell density C->C2 Confluency? C3 Check for contamination (mycoplasma) C->C3 Contaminated? C4 Confirm normoxic conditions for baseline C->C4 Normoxia control? C5 Optimize treatment duration C->C5 Time course? D1 Consider cell line-specific differences in HIF regulation D->D1 Cell type? D2 Investigate potential for rapid compound metabolism by cells D->D2 Metabolism? D3 Rule out experimental artifacts (e.g., antibody issues) D->D3 Controls working?

Troubleshooting workflow for lack of HIF-1α stabilization.

Question: I am observing high background or inconsistent results in my HIF-1α activation assay. What are some common artifacts?

Answer:

High background and inconsistent results can be due to a variety of factors. Consider the following:

  • Cell Culture Conditions: Over-confluent or stressed cells can exhibit altered HIF-1α levels. Ensure consistent cell seeding and health.

  • Reagent Quality: Ensure the quality of antibodies and other reagents. Titrate antibodies to determine the optimal concentration.

  • Lysis Buffer and Protocol: Inefficient cell lysis can lead to incomplete protein extraction and variability. Use a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Hypoxia Mimicking Agents: If using other positive controls like cobalt chloride (CoCl₂) or dimethyloxaloylglycine (DMOG), be aware of their potential cytotoxicity at higher concentrations, which can affect results.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a structural analog of 2-oxoglutarate (2-OG). It functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1] By binding to the active site of PHDs, it prevents the hydroxylation of proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[2] Under normoxic conditions, hydroxylated HIF-α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[2] Inhibition of PHDs by this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, dimerize with HIF-β, and activate the transcription of target genes.[2][3]

G cluster_normoxia Normoxia cluster_inhibitor This compound PHD PHD HIFa_OH HIF-α-OH PHD->HIFa_OH Hydroxylation HIFa HIF-α HIFa->PHD O₂, 2-OG VHL VHL HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound PHD_inhibited PHD Inhibitor->PHD_inhibited Inhibition HIFa_stable HIF-α Nucleus Nucleus HIFa_stable->Nucleus HIF_complex HIF-α/HIF-β Nucleus->HIF_complex HRE HRE HIF_complex->HRE Gene_expression Target Gene Expression HRE->Gene_expression

Mechanism of action of this compound.

2. What are the potential off-target effects of this compound?

As a 2-oxoglutarate analog, this compound has the potential to inhibit other 2-OG dependent dioxygenases.[1] This class of enzymes includes histone demethylases and DNA demethylases, which could lead to epigenetic modifications.[1] Concerns have been raised about the selectivity of HIF prolyl hydroxylase inhibitors and their potential impact on other biological pathways.[4] Therefore, it is important to consider and, if possible, assess potential off-target effects in your experimental system.

3. What are the recommended storage and handling conditions for this compound?

This compound should be stored as a solid at -20°C for long-term stability. For experimental use, it is recommended to prepare fresh stock solutions. If stock solutions need to be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the compound in aqueous solutions at room temperature may be limited, so it is best to prepare working dilutions immediately before use.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationSpecial Instructions
Solid-20°CLong-termStore under inert gas (e.g., Argon) and protect from light.
Stock Solution (in DMSO or other organic solvent)-20°C or -80°CShort to medium-termAliquot to avoid freeze-thaw cycles. Protect from light.
Working Dilution (in aqueous media)2-8°CShort-term (hours)Prepare fresh before each experiment.

4. How do I interpret unexpected upregulation of both pro- and anti-tumorigenic genes after treatment?

The HIF signaling pathway is complex and can have dual roles in cancer, promoting both cell survival and apoptosis depending on the cellular context and the specific HIF-α isoform activated.[5] HIF-1α and HIF-2α regulate different, though sometimes overlapping, sets of target genes.[6] Therefore, global stabilization of HIF-α by a pan-PHD inhibitor like this compound can lead to a complex transcriptional response that may include the upregulation of genes with opposing functions. It is crucial to analyze the expression of a panel of relevant target genes and consider the specific cellular background of your model system.

Experimental Protocols

General Protocol for In Vitro HIF-1α Stabilization Assay
  • Cell Seeding: Plate cells (e.g., HeLa, Hep3B, or a cell line relevant to your research) in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) under normoxic conditions (21% O₂).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against HIF-1α.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative stabilization.

G A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Incubate C->D E Lyse Cells D->E F Quantify Protein E->F G Western Blot F->G H Analyze Data G->H

Experimental workflow for HIF-1α stabilization assay.

References

Technical Support Center: (1H-Pyrrole-2-carbonyl)glycine and Related Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of (1H-Pyrrole-2-carbonyl)glycine, a representative prolyl hydroxylase inhibitor, and strategies to mitigate them during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound and similar compounds are potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event signals for the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[2][3] By inhibiting PHDs, these compounds prevent HIF-α hydroxylation, leading to its stabilization and accumulation. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1][2]

Q2: What are the potential off-target effects of this compound and other prolyl hydroxylase inhibitors?

The primary off-target effects of prolyl hydroxylase inhibitors stem from their mechanism of action as 2-oxoglutarate (2-OG) analogs.[4] These compounds can competitively inhibit other 2-OG-dependent dioxygenases, which are a large family of enzymes involved in various cellular processes.

Potential off-target enzymes and associated effects include:

  • Collagen Prolyl-4-Hydroxylases (C-P4Hs): Inhibition of C-P4Hs can impair collagen biosynthesis and maturation, potentially affecting connective tissue integrity.[5][6]

  • Factor Inhibiting HIF (FIH): FIH is another 2-OG-dependent dioxygenase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which regulates its transcriptional activity. Inhibition of FIH can further modulate HIF activity.

  • Histone Demethylases: Some histone demethylases are 2-OG-dependent and play crucial roles in epigenetic regulation. Off-target inhibition could lead to unintended changes in gene expression.[7]

  • Pleiotropic Effects of HIF Stabilization: While HIF stabilization is the intended on-target effect, the resulting widespread gene activation can be considered an off-target effect in certain contexts. These can include promotion of angiogenesis, alterations in glucose metabolism, and potential impacts on tumor growth and inflammation.[2][4]

Q3: How can I assess the selectivity of my this compound analog?

Assessing the selectivity of a prolyl hydroxylase inhibitor is crucial. A multi-tiered approach is recommended:

  • In Vitro Enzyme Inhibition Assays: Directly measure the inhibitory activity of your compound against a panel of purified 2-OG-dependent dioxygenases. This should include the three main PHD isoforms (PHD1, PHD2, and PHD3), as well as key potential off-target enzymes like C-P4H and FIH.

  • Cell-Based Assays: Utilize cell lines to confirm on-target engagement and assess downstream effects. This can include:

    • HIF-α Stabilization Assays: Use immunoblotting to detect the accumulation of HIF-1α and HIF-2α in cells treated with your compound.

    • Hypoxia Response Element (HRE) Reporter Assays: Employ a reporter gene (e.g., luciferase) under the control of an HRE promoter to quantify the transcriptional activity of HIF.[7][8]

  • Proteomics Approaches: Advanced techniques like chemical proteomics can help identify the direct binding partners of your compound in a cellular context, providing an unbiased view of its on- and off-targets.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent HIF-α stabilization in cell-based assays. 1. Compound instability or degradation. 2. Cell line variability. 3. Suboptimal compound concentration or incubation time.1. Prepare fresh solutions of the compound for each experiment. 2. Use a well-characterized cell line (e.g., HeLa, U2OS, Hep3B) and ensure consistent culture conditions.[8] 3. Perform a dose-response and time-course experiment to determine the optimal conditions for HIF-α stabilization.
Observed cellular phenotype is not consistent with known HIF targets. 1. Significant off-target effects. 2. HIF-independent effects of the compound.1. Perform selectivity profiling against a panel of off-target enzymes (see Q3). 2. Utilize techniques like siRNA-mediated knockdown of HIF-1α and HIF-2α to determine if the observed phenotype is HIF-dependent.[10]
Difficulty in translating in vitro potency to cellular activity. 1. Poor cell permeability of the compound. 2. Active efflux of the compound from cells. 3. Intracellular metabolism of the compound.1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Investigate if your compound is a substrate for ABC transporters. 3. Analyze compound stability in cell lysates or culture medium.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of representative prolyl hydroxylase inhibitors against various on- and off-target enzymes. Note that data for "this compound" is not publicly available; these values for other well-characterized inhibitors serve as a reference.

Compound PHD1 (IC50, µM) PHD2 (IC50, µM) PHD3 (IC50, µM) Off-Target Enzyme (IC50, µM)
Roxadustat (FG-4592)~0.5~0.3~0.5Data not readily available in cited sources
Daprodustat (GSK1278863)~0.2~0.02~0.1Data not readily available in cited sources
Vadadustat (AKB-6899)~1.0~0.1~0.1Data not readily available in cited sources
Molidustat (BAY 85-3934)0.480.280.45Data not readily available in cited sources

Note: IC50 values can vary depending on the assay conditions. The data presented here are approximations from various sources for comparative purposes.

Experimental Protocols

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a homogenous, no-wash immunoassay to measure the hydroxylation of a biotinylated HIF-1α peptide by PHD2.

Materials:

  • Recombinant human PHD2

  • Biotinylated HIF-1α peptide (substrate)

  • 2-oxoglutarate, FeSO4, Ascorbate (B8700270)

  • This compound or other inhibitors

  • Anti-hydroxy-HIF-1α antibody

  • Streptavidin-coated donor beads and Protein A-conjugated acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

Procedure:

  • Prepare a reaction mix containing PHD2, FeSO4, and ascorbate in assay buffer.

  • Add the inhibitor at various concentrations and incubate for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the biotinylated HIF-1α peptide and 2-oxoglutarate.

  • Incubate for a specific time (e.g., 30 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the anti-hydroxy-HIF-1α antibody and incubate.

  • Add the donor and acceptor beads and incubate in the dark.

  • Read the signal on a suitable plate reader. The signal is inversely proportional to the inhibitor's potency.

Cellular HIF-1α Stabilization Assay (Immunoblotting)

This protocol details the detection of HIF-1α accumulation in cells treated with a PHD inhibitor.

Materials:

  • Human cell line (e.g., Hep3B)

  • Cell culture medium and supplements

  • This compound or other inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor for a set time (e.g., 4-6 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs OH-HIF-1α OH-HIF-1α PHDs->OH-HIF-1α Hydroxylation O2 O2 O2->PHDs 2-OG 2-OG 2-OG->PHDs VHL VHL OH-HIF-1α->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α HIF_complex HIF-1α/β Complex HIF-1α_s->HIF_complex Stabilization & Dimerization HIF-1β HIF-1β HIF-1β->HIF_complex HRE HRE HIF_complex->HRE Binds to Nucleus Nucleus Gene_Expression Gene_Expression HRE->Gene_Expression Activates Inhibitor This compound PHDs_i PHDs Inhibitor->PHDs_i Inhibition

Caption: HIF Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

Off_Target_Mechanism cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects Inhibitor This compound (2-OG Analog) PHDs PHD1, PHD2, PHD3 Inhibitor->PHDs Inhibits Off_Targets Other 2-OG Dependent Dioxygenases Inhibitor->Off_Targets Inhibits HIF_Stabilization HIF-α Stabilization PHDs->HIF_Stabilization C_P4H Collagen Prolyl-4-Hydroxylase Off_Targets->C_P4H FIH Factor Inhibiting HIF Off_Targets->FIH Histone_Demethylases Histone Demethylases Off_Targets->Histone_Demethylases Experimental_Workflow Start Start: Compound Synthesis In_Vitro In Vitro Enzyme Assays (PHDs, Off-Targets) Start->In_Vitro Cell_Based Cell-Based Assays (HIF Stabilization, HRE Reporter) In_Vitro->Cell_Based Selectivity_Assessment Assess Selectivity Profile Cell_Based->Selectivity_Assessment HIF_Dependence Determine HIF-Dependence (e.g., siRNA) Selectivity_Assessment->HIF_Dependence If potent End Characterized Compound Selectivity_Assessment->End If selective Proteomics Off-Target ID (Proteomics) HIF_Dependence->Proteomics If phenotype is unexpected Proteomics->End

References

Technical Support Center: Refining Purification Methods for (1H-Pyrrole-2-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for (1H-Pyrrole-2-carbonyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a polar, acidic compound, are recrystallization and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.[1]

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities can include unreacted starting materials such as pyrrole-2-carboxylic acid and glycine, coupling reagents, and by-products from side reactions. In peptide-like syntheses, impurities can also arise from racemization, incomplete deprotection, or the formation of dimers and other oligomers.[2][3]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any residual solvents or impurities.

Q4: My purified this compound is an oil and won't solidify. What can I do?

A4: The oily nature of a purified compound can sometimes be due to the presence of residual solvents or minor impurities that inhibit crystallization. Try co-evaporation with a solvent in which your compound is sparingly soluble, or attempt to precipitate the compound from a solution by adding an anti-solvent. Adjusting the pH of an aqueous solution to the isoelectric point of the molecule can also induce precipitation.[4]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step
Product loss during extraction Ensure the pH of the aqueous phase is optimized for the extraction of the acidic product into the organic layer. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
Incomplete crystallization Optimize the recrystallization solvent system. A good solvent system will dissolve the compound when hot but result in low solubility when cold. Seeding the solution with a small crystal of pure product can help induce crystallization.
Product remains in the mother liquor Concentrate the mother liquor and attempt a second recrystallization. Alternatively, purify the residue from the mother liquor using column chromatography.
Adsorption onto glassware or filters For small-scale purifications, minimize transfer steps. Rinsing glassware and filter paper with the purification solvent can help recover adsorbed product.
Persistent Impurities in the Final Product
Potential Cause Troubleshooting Step
Co-crystallization of impurities If recrystallization does not remove a persistent impurity, it may have similar solubility properties to the product. In this case, preparative RP-HPLC is a more effective purification method.[1]
Incomplete reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before beginning the purification process.
Decomposition during purification This compound may be sensitive to prolonged heating or extreme pH. Use mild purification conditions where possible. For example, avoid excessively high temperatures during recrystallization.
Presence of structurally similar by-products For impurities that are very similar to the desired product, a high-resolution purification technique like preparative HPLC is recommended. Fine-tuning the gradient of the mobile phase can improve separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent or solvent system should be determined experimentally.

  • Solvent Selection : Test the solubility of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common choices for polar, acidic compounds include water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Dissolution : In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional) : If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional) : If activated charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Preparative RP-HPLC Purification

This protocol outlines a general method for purifying this compound using preparative reversed-phase HPLC.

  • Column : A C18 reversed-phase column is typically used for polar molecules.[5]

  • Mobile Phase :

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : Develop a gradient based on analytical scale separations. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Sample Preparation : Dissolve the crude this compound in a small amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification : Inject the sample onto the preparative HPLC system. Collect fractions as they elute from the column.

  • Fraction Analysis : Analyze the collected fractions using analytical HPLC or TLC to identify those containing the pure product.

  • Product Recovery : Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting product may be lyophilized to obtain a dry powder.

Quantitative Data Summary

The following tables provide representative data for the purification of N-acyl amino acids, which can be used as a starting point for optimizing the purification of this compound.

Table 1: Representative Recrystallization Data for N-Acyl Amino Acids

Compound Class Solvent System Typical Yield (%) Purity Achieved (%)
N-Acetyl Amino AcidsWater or Ethanol/Water70-90>98
N-Benzoyl Amino AcidsEthyl Acetate/Hexane65-85>99

Disclaimer: The data in this table are representative and may vary depending on the specific compound and the nature of the impurities.

Table 2: Typical RP-HPLC Parameters for N-Acyl Amino Acid Purification

Parameter Condition
Column C18, 5 µm particle size
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 10-20 mL/min (preparative)
Detection UV at 214 nm and 254 nm
Typical Loading 50-500 mg per injection (depending on column size)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude Product (this compound) recrystallization Recrystallization synthesis->recrystallization High concentration of product prep_hplc Preparative RP-HPLC synthesis->prep_hplc Complex mixture or high purity needed analysis Analytical HPLC/LC-MS/NMR recrystallization->analysis prep_hplc->analysis pure_product Pure Product (>98% Purity) analysis->pure_product Purity Confirmed troubleshooting_workflow cluster_issues Identify Issue cluster_solutions_yield Low Yield Solutions cluster_solutions_impurity Impurity Solutions start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield persistent_impurity Persistent Impurity? start->persistent_impurity optimize_extraction Optimize Extraction pH low_yield->optimize_extraction Yes change_method Switch to Preparative HPLC persistent_impurity->change_method Yes check_solubility Re-evaluate Recrystallization Solvent System optimize_extraction->check_solubility chromatograph_mother_liquor Chromatograph Mother Liquor check_solubility->chromatograph_mother_liquor check_reaction Confirm Reaction Completion change_method->check_reaction mild_conditions Use Milder Purification Conditions check_reaction->mild_conditions

References

Technical Support Center: Stability of (1H-Pyrrole-2-carbonyl)glycine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (1H-Pyrrole-2-carbonyl)glycine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in solution. Firstly, the amide bond linking the pyrrole (B145914) and glycine (B1666218) moieties can undergo hydrolysis, particularly under acidic or alkaline conditions. Secondly, the electron-rich pyrrole ring is prone to oxidation and polymerization, which can be accelerated by exposure to air (oxygen) and light. This can often be observed as a discoloration of the solution.[1]

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For maximum stability, solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C.[1] It is also crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] To prevent oxidation, it is recommended to use deoxygenated solvents and to store the solution under an inert atmosphere, such as nitrogen or argon.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is significantly influenced by pH. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the amide bond. While specific data for this molecule is limited, for peptide-like molecules, a slightly acidic pH range of 5-6 is often optimal for minimizing both hydrolysis and other degradation pathways like deamidation (though less of a concern for this specific molecule).[2]

Q4: Can I add any stabilizers to my solution of this compound?

A4: Yes, for solutions prone to oxidation, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, provided it does not interfere with your experimental application.[1] For peptide-like molecules, excipients such as polyols (e.g., mannitol, sucrose) or amino acids can sometimes enhance stability.[3] However, compatibility and potential interference with your assay should always be evaluated.

Troubleshooting Guides

Issue 1: Discoloration of the this compound solution is observed over time.
  • Possible Cause: This is a common indicator of degradation of the pyrrole ring, likely due to oxidation and/or polymerization.[1] This process can be accelerated by exposure to atmospheric oxygen and light.

  • Troubleshooting Steps:

    • Inert Atmosphere: Immediately handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or by using solvents sparged with nitrogen or argon).[1]

    • Solvent Deoxygenation: Ensure that the solvent used to prepare the solution is thoroughly deoxygenated. This can be achieved by sparging with an inert gas or by using freeze-pump-thaw cycles.[1]

    • Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.[1]

    • Low Temperature Storage: Store aliquots of the solution at -20°C or -80°C to minimize thermal degradation.[1]

    • Consider Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like BHT.[1]

Issue 2: Loss of biological activity or inconsistent results in assays.
  • Possible Cause: This could be due to the chemical degradation of this compound, leading to a lower concentration of the active compound. The primary culprits are likely hydrolysis of the amide bond or degradation of the pyrrole ring.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Analyze the purity of your stock solution and working solutions using a stability-indicating method like HPLC (see Experimental Protocols section). This will help you quantify the extent of degradation.

    • Optimize Solution pH: If your experimental conditions allow, adjust the pH of your solution to a slightly acidic range (e.g., pH 5-6) to potentially slow down hydrolysis.[2]

    • Prepare Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment to minimize the impact of degradation over time.

    • Control Storage Conditions: Strictly adhere to the recommended storage conditions (low temperature, protection from light, and inert atmosphere).[1]

Data Presentation

ParameterConditionExpected StabilityPrimary Degradation Pathway
pH < 4LowAmide Hydrolysis
5 - 7Moderate to HighOxidation
> 8LowAmide Hydrolysis
Temperature -80°CHigh-
-20°CGood-
4°CModerateOxidation, Hydrolysis
Room TemperatureLowOxidation, Hydrolysis
Light Exposure Exposed to LightLowPhotodegradation, Oxidation
Protected from LightHigher-
Atmosphere AirLowOxidation
Inert (N₂, Ar)Higher-

Experimental Protocols

Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization and validation are crucial for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • For the stability study, dilute the stock solution with the desired buffer or solvent to the final concentration for your experiment.

  • At each time point of the stability study, take an aliquot of the sample and, if necessary, dilute it further with the mobile phase to fall within the linear range of the detector.

4. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies on the this compound standard. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • After exposure, neutralize the acidic and basic samples before injection. The chromatograms from the stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, demonstrating the method's ability to separate the intact molecule from its degradants.

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_identify Identify Potential Cause cluster_action Corrective Actions cluster_verify Verification Observe Observe Instability Issue (e.g., discoloration, loss of activity) Oxidation Oxidation/Polymerization (Pyrrole Ring) Observe->Oxidation Discoloration? Hydrolysis Hydrolysis (Amide Bond) Observe->Hydrolysis Loss of activity? Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Oxidation->Inert_Atmosphere Protect_Light Protect from Light Oxidation->Protect_Light Low_Temp Store at Low Temperature (-20°C or -80°C) Oxidation->Low_Temp Hydrolysis->Low_Temp Optimize_pH Optimize pH (e.g., pH 5-6) Hydrolysis->Optimize_pH Fresh_Solutions Prepare Fresh Solutions Hydrolysis->Fresh_Solutions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Inert_Atmosphere->HPLC_Analysis Protect_Light->HPLC_Analysis Low_Temp->HPLC_Analysis Optimize_pH->HPLC_Analysis Fresh_Solutions->HPLC_Analysis Assay_Validation Validate with Biological Assay HPLC_Analysis->Assay_Validation Confirm Purity

Caption: Troubleshooting workflow for addressing the instability of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation/Polymerization Compound This compound Pyrrole_Acid Pyrrole-2-carboxylic Acid Compound->Pyrrole_Acid H₂O (Acid/Base) Glycine Glycine Compound->Glycine H₂O (Acid/Base) Oxidized_Products Oxidized Pyrrole Derivatives Compound->Oxidized_Products O₂, Light Polymers Colored Polymers Oxidized_Products->Polymers

Caption: Primary degradation pathways of this compound in solution.

References

Technical Support Center: (1H-Pyrrole-2-carbonyl)glycine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-Pyrrole-2-carbonyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a derivative of the amino acid glycine (B1666218), incorporating a pyrrole-2-carbonyl moiety. The pyrrole (B145914) ring is a significant heterocyclic structure found in many biologically active compounds. This compound and its analogs are often investigated for their potential as enzyme inhibitors, building blocks in medicinal chemistry for the synthesis of more complex molecules, and as probes for studying biological systems.

Q2: What are the key physical and chemical properties of this compound?

Proper handling and storage are crucial for maintaining the integrity of this compound. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Typically a solid
Solubility Soluble in organic solvents like DMSO and DMF. Solubility in aqueous buffers may be limited and pH-dependent.
Storage Store in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is recommended.[2]

Q3: What are the expected NMR chemical shifts for this compound?

Characterization by NMR is critical for confirming the structure and purity of the synthesized compound.

Proton (¹H NMR) Predicted Chemical Shift (ppm) Carbon (¹³C NMR) Predicted Chemical Shift (ppm)
Pyrrole N-H>10 (broad singlet)Amide C=O160-170
Amide N-H8.0 - 9.0Carboxylic Acid C=O170-180
Pyrrole H5~6.9Pyrrole C2~125
Pyrrole H3~6.7Pyrrole C5~115
Pyrrole H4~6.1Pyrrole C3~110
Glycine CH₂~4.0 (doublet)Pyrrole C4~108
Carboxylic Acid O-H>12 (broad)Glycine CH₂~41

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.

Synthesis and Purification Troubleshooting

The synthesis of this compound typically involves two key steps: the synthesis of a pyrrole-2-carboxylic acid derivative (often an ester) followed by amide coupling with glycine or its ester, and subsequent hydrolysis if necessary.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow start Start Materials: Pyrrole, Trichloroacetyl chloride, Glycine ethyl ester HCl step1 Synthesis of Ethyl pyrrole-2-carboxylate start->step1 Acylation & Esterification step2 Amide Coupling with Glycine Ethyl Ester step1->step2 Coupling Agents (e.g., DCC, EDC) step3 Ester Hydrolysis step2->step3 Base (e.g., LiOH, NaOH) purification Purification (Crystallization/Chromatography) step3->purification product Final Product: This compound purification->product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Synthesis and Purification
Problem Possible Cause(s) Recommended Solution(s)
Low yield in pyrrole-2-carboxylate synthesis Incomplete reaction of pyrrole.Ensure fresh, distilled pyrrole is used. Optimize reaction time and temperature. A longer addition time of pyrrole can improve yield.[3]
Side reactions due to harsh conditions.Use milder acylating agents if possible. Control the reaction temperature carefully.
Low yield in amide coupling Incomplete activation of the carboxylic acid.Use a reliable coupling agent like DCC, EDC, or HATU. Ensure anhydrous conditions.
The amino group of glycine ester hydrochloride is protonated.Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and liberate the free amine for reaction.[4]
Self-condensation of the glycine ester.Add the activated pyrrole-2-carboxylic acid slowly to the glycine ester solution.
Incomplete ester hydrolysis Insufficient base or reaction time.Increase the equivalents of base (e.g., LiOH or NaOH) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
Product degradation.Perform the hydrolysis at a lower temperature (e.g., 0°C to room temperature) for a longer period.
Difficulty in purification Presence of unreacted starting materials.Optimize the stoichiometry of the reactants in the preceding steps.
Formation of colored by-products.Treat the crude product with activated carbon.[3] Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane (B109758)/methanol).
Product is an oil instead of a solid.Try precipitating the product from a different solvent system. If it remains an oil, purification by column chromatography is recommended.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This protocol is adapted from a literature procedure for the synthesis of a key intermediate.[3]

  • Acylation of Pyrrole: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve trichloroacetyl chloride in anhydrous diethyl ether. While stirring, add a solution of freshly distilled pyrrole in anhydrous diethyl ether dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

  • Work-up: After the addition is complete, stir for an additional hour. Slowly add a solution of potassium carbonate in water to quench the reaction. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Esterification: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol (B145695). Add the crude 2-pyrrolyl trichloromethyl ketone portionwise to the sodium ethoxide solution.

  • Isolation: After stirring, remove the ethanol under reduced pressure. Partition the residue between diethyl ether and dilute hydrochloric acid. Separate the ether layer, wash with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by vacuum distillation to obtain ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.

Protocol 2: Amide Coupling and Hydrolysis
  • Amide Coupling: Dissolve ethyl 1H-pyrrole-2-carboxylate and glycine ethyl ester hydrochloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., 1.1 equivalents of EDC) and an activating agent (e.g., 1.1 equivalents of HOBt). Add a tertiary amine base (e.g., 1.2 equivalents of triethylamine) to neutralize the hydrochloride salt. Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Ester Hydrolysis: Dissolve the crude ethyl (1H-pyrrole-2-carbonyl)glycinate in a mixture of tetrahydrofuran (B95107) (THF) and water. Add an excess of lithium hydroxide (B78521) (LiOH) and stir at room temperature. Monitor the hydrolysis by TLC.

  • Purification: After completion, acidify the reaction mixture with dilute HCl to a pH of approximately 3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Analytical Troubleshooting: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Typical HPLC Parameters
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
Flow Rate 1.0 mL/min
Detection UV at a wavelength around 260-280 nm.
Injection Volume 10-20 µL
Troubleshooting HPLC Analysis
Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing Strong interaction between the analyte and the stationary phase.Add a competing base like triethylamine to the mobile phase (0.1%) to mask active silanol (B1196071) groups on the column.
Column overload.Reduce the sample concentration.
Broad Peaks Low efficiency of the column.Replace the column or use a guard column to protect it.
Large dead volume in the system.Check and tighten all fittings. Use tubing with a smaller internal diameter.
Ghost Peaks Contamination from the previous injection.Implement a thorough needle wash protocol. Run a blank gradient after each sample.
Impurities in the mobile phase.Use high-purity solvents and additives. Filter the mobile phase before use.
Irreproducible Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a constant temperature.

Troubleshooting in Biological Assays

Logical Flow for Troubleshooting Cell-Based Assays

cluster_bioassay Troubleshooting Cell-Based Assays start Unexpected Assay Results q1 Is the compound soluble in the assay medium? start->q1 sol_yes Check for cytotoxicity. (Perform viability assay) q1->sol_yes Yes sol_no Use a co-solvent (e.g., DMSO). Ensure final concentration is low (<0.5%). q1->sol_no No q2 Is the compound cytotoxic at the tested concentration? sol_yes->q2 end Refined Experiment sol_no->end cyto_yes Lower the compound concentration. Choose a different assay readout. q2->cyto_yes Yes cyto_no Verify compound integrity and purity. (Re-analyze by HPLC/NMR) q2->cyto_no No cyto_yes->end q3 Is the compound pure? cyto_no->q3 pure_yes Investigate potential off-target effects or assay interference. q3->pure_yes Yes pure_no Re-purify the compound. q3->pure_no No pure_yes->end pure_no->end

Caption: A decision tree for troubleshooting common issues in cell-based assays.

Common Problems in Biological Experiments
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in enzyme inhibition assays Compound precipitation in the assay buffer.Check the solubility of the compound in the final assay buffer. Use a small percentage of a co-solvent like DMSO.
Instability of the compound under assay conditions.Assess the stability of the compound in the assay buffer over the time course of the experiment by HPLC.
Non-specific inhibition.Include appropriate controls, such as detergents (e.g., Triton X-100), to identify aggregate-based inhibitors.
Unexpected cytotoxicity in cell-based assays The compound itself is toxic to the cells at the tested concentrations.Perform a dose-response curve to determine the cytotoxic concentration (e.g., using an MTT or CellTiter-Glo assay). Use concentrations below the toxic threshold for functional assays.
The solvent (e.g., DMSO) is causing toxicity.Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5% for DMSO). Include a vehicle control in all experiments.
No observable effect in cell-based assays The compound is not cell-permeable.If the target is intracellular, consider the lipophilicity (LogP) of the compound. Modifications to the structure may be needed to improve permeability.
The compound has degraded in the cell culture medium.Test the stability of the compound in the cell culture medium over time by incubating it at 37°C and analyzing by HPLC.
The chosen cell line does not express the target of interest.Confirm target expression in the cell line using techniques like Western blotting or qPCR.

References

Technical Support Center: Optimizing Reaction Conditions for (1H-Pyrrole-2-carbonyl)glycine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (1H-Pyrrole-2-carbonyl)glycine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of the amino acid glycine, incorporating a pyrrole-2-carbonyl moiety. The pyrrole (B145914) ring is a significant structural motif in numerous biologically active molecules, including natural products and pharmaceuticals. This compound is often utilized as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor ligands.

Q2: What are the primary methods for derivatizing the carboxylic acid group of this compound?

A2: The most common derivatization method is amide bond formation, where the carboxylic acid is coupled with a primary or secondary amine. This is typically achieved using a coupling reagent to activate the carboxylic acid. Another common method is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Q3: Which coupling reagents are recommended for the amide derivatization of this compound?

A3: A variety of coupling reagents can be used, with the choice often depending on the specific substrate and desired reaction conditions. Common choices include carbodiimides like DCC and EDC, often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions. Uronium-based reagents such as HBTU, HATU, and TBTU are also highly effective. For challenging couplings, phosphonium (B103445) reagents like PyBOP may be employed.

Q4: What are the potential challenges associated with the pyrrole ring during derivatization reactions?

A4: The pyrrole ring is electron-rich and can be sensitive to strongly acidic conditions, which may lead to polymerization or degradation.[1] The N-H proton of the pyrrole is weakly acidic and can sometimes interfere with reactions depending on the conditions. Additionally, the pyrrole ring can influence the reactivity of the adjacent carbonyl group.

Q5: How can I monitor the progress of my derivatization reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Guide 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Ensure your coupling reagent is fresh and has been stored under appropriate conditions (e.g., desiccated). - Consider switching to a more powerful coupling reagent (e.g., from DCC/HOBt to HATU). - Optimize the amount of coupling reagent used (typically 1.1-1.5 equivalents).
Poor Nucleophilicity of the Amine/Alcohol - For weakly nucleophilic amines, consider using a non-nucleophilic base (e.g., DIEA) to deprotonate the amine, increasing its reactivity. - For sterically hindered amines or alcohols, longer reaction times or elevated temperatures may be necessary.
Degradation of Starting Material or Product - Avoid strongly acidic conditions that can cause the pyrrole ring to polymerize.[1] If an acid catalyst is required, use a weak acid like acetic acid. - If the reaction requires heat, monitor for the formation of dark, insoluble materials which could indicate degradation.
Reaction Equilibrium Not Favoring Product - If the reaction produces water as a byproduct (e.g., esterification), use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the product.[1]
Guide 2: Presence of Impurities and Side Products
Potential Cause Troubleshooting Steps
Formation of N-acylurea byproduct (with carbodiimide (B86325) reagents) - This is a common side reaction with reagents like DCC and DIC. Adding an auxiliary nucleophile such as HOBt or HOAt can suppress this side reaction.
Racemization of Chiral Centers - If your amine or other parts of the molecule are chiral, racemization can be a concern. Using additives like HOBt or HOAt can help minimize racemization. The choice of base can also be critical; consider using a weaker base like N-methylmorpholine (NMM) instead of DIEA.
Side Reactions Involving the Pyrrole Ring - The electron-rich pyrrole ring can potentially undergo side reactions. Ensure that highly electrophilic reagents that could react with the pyrrole ring are not present. Using milder reaction conditions can help minimize this.
Incomplete Reaction - If you observe unreacted starting materials, consider increasing the reaction time, temperature, or the equivalents of the coupling reagent or nucleophile.

Data Presentation: Comparison of Common Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents suitable for the derivatization of this compound. The optimal choice will depend on the specific substrates and experimental constraints.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DCC/HOBt CarbodiimideModerateCost-effective, well-established.Can form insoluble N,N'-dicyclohexylurea byproduct, which can complicate purification.
EDC/HOBt CarbodiimideModerateWater-soluble urea (B33335) byproduct, simplifying workup.Can be less effective for sterically hindered substrates.
HBTU/HATU UroniumHighFast reaction times, high yields, low racemization (especially HATU).More expensive than carbodiimides.
TBTU UroniumHighSimilar to HBTU, often used in peptide synthesis.Can be less effective than HATU for difficult couplings.
PyBOP PhosphoniumVery HighExcellent for sterically hindered couplings, low racemization.Can be more expensive, byproduct removal can sometimes be challenging.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIEA (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes) to obtain the desired amide derivative.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve this compound in DMF B 2. Add Amine, HATU, and DIEA A->B C 3. Stir at Room Temperature B->C D 4. Dilute with DCM C->D E 5. Wash with NaHCO3 and Brine D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G

Caption: A general experimental workflow for the amide coupling of this compound.

troubleshooting_logic Start Low or No Yield Q1 Is the coupling reagent fresh and active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the amine/alcohol sterically hindered or weakly nucleophilic? A1_Yes->Q2 Sol1 Replace coupling reagent A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Increase reaction time/temperature or add a non-nucleophilic base A2_Yes->Sol2 Q3 Are there signs of degradation (dark color, precipitate)? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Sol3 Use milder conditions (lower temperature, weaker acid) A3_Yes->Sol3

Caption: A logical flowchart for troubleshooting low yield in derivatization reactions.

References

Validation & Comparative

Validating the Biological Target of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) as a biological target, utilizing publicly available data from the development of several leading inhibitor compounds. While the initial topic of interest, (1H-Pyrrole-2-carbonyl)glycine, is recognized as N-(pyrrole-2-carboxyl) glycine (B1666218), a diagnostic marker for the metabolic disorder Hyperprolinemia Type II, it does not have a validated biological target in a therapeutic context.[1][2][3][4] Therefore, this guide focuses on the well-established class of HIF-PH inhibitors, which offer a robust case study in biological target validation for the treatment of anemia associated with Chronic Kidney Disease (CKD).

The inhibition of HIF prolyl hydroxylases is a clinically validated strategy for increasing endogenous erythropoietin (EPO) production and improving iron metabolism, thereby addressing anemia.[5][6][7][8] This guide will delve into the experimental data and methodologies used to validate this target, comparing the performance of key HIF-PH inhibitors: Roxadustat (B1679584), Daprodustat, and Vadadustat (B1683468).

The HIF Signaling Pathway and the Role of HIF-PH Inhibitors

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.[9][10] In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) on target genes, activating their transcription.[7][10] HIF-PH inhibitors mimic a hypoxic state by binding to the active site of PHDs, preventing the hydroxylation and subsequent degradation of HIF-α, thus promoting the transcription of genes involved in erythropoiesis.[5][6][9]

HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PH Inhibitor cluster_nucleus HIFa_normoxia HIF-α PHD PHD (Prolyl Hydroxylase) HIFa_normoxia->PHD Hydroxylation HIFa_OH HIF-α-OH PHD->HIFa_OH O2 O₂ O2->PHD VHL VHL HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α HIFa_stable Stable HIF-α HIFa_hypoxia->HIFa_stable Stabilization HIF_PHI HIF-PH Inhibitor PHD_inhibited PHD HIF_PHI->PHD_inhibited Inhibition HIF_dimer HIF-α/β Dimer HIFa_stable->HIF_dimer Nucleus Nucleus HIFa_stable->Nucleus Translocation HIFb HIF-β HIFb->HIF_dimer HRE HRE (Hypoxia-Response Element) HIF_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO, iron metabolism genes) HRE->Target_Genes

Figure 1: The Hypoxia-Inducible Factor (HIF) signaling pathway under normoxic and hypoxic conditions, and the mechanism of action of HIF-PH inhibitors.

Comparison of HIF-PH Inhibitors in Clinical Trials

The efficacy of Roxadustat, Daprodustat, and Vadadustat has been evaluated in numerous Phase 3 clinical trials in patients with anemia of CKD, both in non-dialysis-dependent (NDD) and dialysis-dependent (DD) populations. The primary efficacy endpoint in these trials is typically the mean change in hemoglobin (Hb) from baseline.

Efficacy Data in Non-Dialysis-Dependent (NDD-CKD) Patients
Drug Trial Comparator Number of Patients Primary Efficacy Endpoint: Mean Change in Hb (g/dL) from Baseline Reference
Roxadustat OLYMPUSPlacebo2,781Roxadustat: +1.75 vs. Placebo: +0.40 (Weeks 28-52)[11][12]
Daprodustat ASCEND-NDDarbepoetin alfa3,872Met non-inferiority criteria for Hb levels.[13]
Vadadustat PRO₂TECTDarbepoetin alfa3,476 (pooled)Did not meet non-inferiority for MACE, use not recommended in NDD-CKD.
Efficacy Data in Dialysis-Dependent (DD-CKD) Patients
Drug Trial Comparator Number of Patients Primary Efficacy Endpoint: Mean Change in Hb (g/dL) from Baseline Reference
Roxadustat ROCKIESEpoetin alfa2,133Statistically significant improvement in Hb vs. epoetin alfa (Weeks 28-52).[11]
Roxadustat HIMALAYASEpoetin alfa1,043Roxadustat superior to epoetin alfa in increasing Hb from baseline to weeks 28-52 (p=0.0005).[14]
Daprodustat ASCEND-DDarbepoetin alfa2,964Daprodustat was non-inferior to darbepoetin alfa. Mean Hb: 10.5 g/dL (Daprodustat) vs. 10.6 g/dL (Darbepoetin alfa).[13][15]
Vadadustat INNO₂VATEDarbepoetin alfa3,923 (pooled)Vadadustat was non-inferior to darbepoetin alfa.[16]

Experimental Protocols for Target Validation

The validation of HIF-PH as a therapeutic target involves a series of in vitro and in vivo experiments to demonstrate that inhibiting the enzyme leads to the desired physiological effect.

Biochemical Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the activity of purified PHD enzymes (PHD1, PHD2, and PHD3).

Methodology:

  • Enzyme and Substrate: Recombinant human PHD isoenzymes are used. A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α serves as the substrate.

  • Reaction: The assay measures the hydroxylation of the HIF-1α peptide by the PHD enzyme in the presence of co-factors (Fe(II), 2-oxoglutarate, and ascorbate).

  • Detection: The reaction is often coupled to a detection system, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry, to quantify the hydroxylated peptide product.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Cell-Based HIF-α Stabilization Assay

Objective: To confirm that the compound can stabilize HIF-α in a cellular context.

Methodology:

  • Cell Lines: Human cell lines such as HeLa, HepG2, or U2OS are commonly used.

  • Treatment: Cells are treated with varying concentrations of the HIF-PH inhibitor for a specified period (e.g., 4-8 hours).

  • Lysis and Western Blotting: Cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for HIF-1α or HIF-2α. A loading control like β-actin or tubulin is used to ensure equal protein loading.

  • Data Analysis: A dose-dependent increase in the intensity of the HIF-α band indicates stabilization.

Hypoxia-Response Element (HRE) Reporter Gene Assay

Objective: To measure the transcriptional activity of the stabilized HIF-α.

Methodology:

  • Reporter Construct: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs is transfected into a suitable cell line.

  • Treatment: Transfected cells are treated with the test compound.

  • Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates that the stabilized HIF-α is transcriptionally active.

Quantitative PCR (qPCR) of HIF Target Genes

Objective: To quantify the upregulation of endogenous HIF target gene expression.

Methodology:

  • Cell Treatment: Cells are treated with the HIF-PH inhibitor for a period sufficient to induce gene expression (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The expression levels of HIF target genes (e.g., EPO, VEGFA, CA9) are quantified by qPCR using gene-specific primers.

  • Data Analysis: The fold change in gene expression relative to a vehicle-treated control is calculated after normalization to a housekeeping gene.

In Vivo Pharmacodynamic Studies in Animal Models

Objective: To evaluate the ability of the compound to stimulate erythropoiesis in a living organism.

Methodology:

  • Animal Models: Normal mice or rats, or rodent models of CKD-associated anemia (e.g., 5/6 nephrectomy model) are used.[17]

  • Dosing: The compound is administered orally at various doses.

  • Blood Sampling: Blood samples are collected at different time points to measure plasma EPO levels and hematological parameters (hemoglobin, hematocrit, reticulocytes).

  • Data Analysis: A dose-dependent increase in plasma EPO and subsequent increases in red blood cell parameters confirm the in vivo efficacy of the compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the preclinical validation of a HIF-PH inhibitor and the logical relationship of key validation steps.

Preclinical Validation Workflow start Compound Synthesis and Screening biochem Biochemical Assay (PHD IC50) start->biochem cell_stabilization Cell-Based Assay (HIF-α Stabilization) biochem->cell_stabilization Potent Hits cell_activity Reporter Gene Assay (HRE Activity) cell_stabilization->cell_activity gene_expression qPCR of Target Genes (EPO, VEGFA) cell_activity->gene_expression in_vivo In Vivo Animal Model (EPO & Hb increase) gene_expression->in_vivo Active Compounds tox Toxicology Studies in_vivo->tox clinical_dev Clinical Development tox->clinical_dev Safe & Efficacious Candidate

Figure 2: A typical preclinical workflow for the validation and development of a HIF-PH inhibitor.

Logical Validation Cascade target_engagement Target Engagement (Enzyme Inhibition) cellular_mechanism Cellular Mechanism (HIF-α Stabilization) target_engagement->cellular_mechanism Leads to functional_outcome Cellular Functional Outcome (Target Gene Expression) cellular_mechanism->functional_outcome Results in physio_response Physiological Response (Erythropoiesis in vivo) functional_outcome->physio_response Causes

Figure 3: The logical cascade of experiments to validate the biological target of HIF-PH inhibitors.

References

A Comparative Guide to the Biological Activity of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) ring, a five-membered nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The diverse biological activities exhibited by pyrrole derivatives have established them as a significant area of research for the development of novel therapeutic agents.[2][3] This guide provides a comparative overview of the biological activities of various pyrrole derivatives, focusing on their anticancer and anti-inflammatory properties, supported by experimental data.

Anticancer Activity of Pyrrole Derivatives

Pyrrole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of protein kinases and disruption of microtubule polymerization.[7][8] The following table summarizes the cytotoxic activity of several pyrrole derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values, where a lower value indicates greater potency.

Table 1: Cytotoxic Activity of Pyrrole Derivatives Against Human Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineDerivative 4a LoVo (Colon)1.57[9]
Pyrrolo[2,3-d]pyrimidineDerivative 4d LoVo (Colon)2.12[9]
Fused PyrroleCompound Ia HepG-2 (Liver)7.8[10]
Fused PyrroleCompound Ie MCF-7 (Breast)9.3[10]
Fused PyrroleCompound IIe Panc-1 (Pancreas)11.2[10]

Anti-inflammatory Activity of Pyrrole Derivatives

Several pyrrole derivatives have been investigated for their anti-inflammatory effects, often targeting cyclooxygenase (COX) enzymes.[11][12] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

Table 2: Anti-inflammatory Activity of Pyrrole Derivatives in the Carrageenan-Induced Paw Edema Assay

CompoundTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Pyrrolopyridine 3i 4 hours33.58[11]
Pyrrolopyridine 3l 4 hours36.61[11]
Pyrrolo[2,3-d]pyrimidine 2b 4 hours-[13]
Pyrrolo[2,3-d]pyrimidine 7b 4 hours-[13]
Pyrrolo[2,3-d]pyrimidine 7d 4 hours-[13]
Pyrrolo[2,3-d]pyrimidine 9b 4 hours-[13]
Diclofenac (Standard)4 hours38.54[11]

Note: Specific percentage inhibition for compounds from reference[13] was not provided, but they were reported to show significant activity.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only. The plates are then incubated for a further 48-72 hours.[1]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[7]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting cell viability against the compound concentration.[7]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This widely used animal model assesses the ability of a compound to reduce acute inflammation.[14]

Protocol:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test pyrrole derivatives are administered to the animals, typically via intraperitoneal injection, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[14]

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[14]

  • Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[14]

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[11]

Visualizing Experimental Workflows and Pathways

To further clarify the methodologies and concepts discussed, the following diagrams are provided in DOT language.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow start Seed Cells in 96-well Plate treat Treat with Pyrrole Derivatives start->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze G cluster_workflow In Vivo Anti-inflammatory Assay Workflow start Administer Pyrrole Derivative to Rats induce Inject Carrageenan into Paw start->induce measure Measure Paw Volume at Intervals induce->measure analyze Calculate % Edema Inhibition measure->analyze

References

Comparative Efficacy of (1H-Pyrrole-2-carbonyl)glycine Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1H-Pyrrole-2-carbonyl)glycine scaffold has emerged as a versatile backbone in the design of various enzyme inhibitors, demonstrating potential therapeutic applications in a range of diseases. This guide provides an objective comparison of the efficacy of analogs based on this core structure, with a focus on their activity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in their drug discovery and development endeavors.

Quantitative Efficacy of Pyrrole-Based Analogs

A study on heteroaromatic-substituted α-amino pyrrole-2-carbonitrile (B156044) derivatives revealed a wide range of DPP-4 inhibitory activities, with IC50 values spanning from the nanomolar to the micromolar range.[1] This highlights the significant impact of substitutions on the pyrrole (B145914) ring and the α-amino group on the inhibitory potency.

Compound IDTarget EnzymeIC50 (µM)Reference
α-amino pyrrole-2-carbonitrile analogs Dipeptidyl Peptidyl-peptidase 4 (DPP-4)0.004 - 113.6[1]

Note: The data presented is for a series of α-amino pyrrole-2-carbonitrile derivatives, which are structurally related to this compound analogs. The wide range of IC50 values underscores the importance of specific substitutions in determining inhibitory activity.

Signaling Pathways and Mechanism of Action

This compound analogs and related compounds primarily exert their effects by inhibiting specific enzymes involved in key signaling pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these analogs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretin Hormones) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreas Incretins->Pancreas act on Inactive Inactive Peptides DPP4->Inactive Analogs This compound Analogs Analogs->DPP4 inhibit Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents increase)

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are summarized protocols for key in vitro enzyme inhibition assays.

Dipeptidyl Peptidyl-peptidase 4 (DPP-4) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.

Principle: The assay measures the cleavage of a fluorogenic or chromogenic substrate by DPP-4. The resulting fluorescent or colored product is proportional to the enzyme's activity. The reduction in signal in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (analogs)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the DPP-4 enzyme to the assay buffer.

  • Add the test compounds or reference inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Monitor the fluorescence or absorbance at regular intervals for a specific duration (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

DPP4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare serial dilutions of This compound analogs C Add enzyme and analogs to 96-well plate A->C B Prepare DPP-4 enzyme solution in assay buffer B->C D Pre-incubate C->D E Add DPP-4 substrate to initiate reaction D->E F Monitor fluorescence/ absorbance over time E->F G Calculate reaction rates F->G H Determine IC50 values G->H

DPP-4 Inhibition Assay Workflow

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential as enzyme inhibitors. The available data, particularly for the structurally related α-amino pyrrole-2-carbonitriles, demonstrates that modifications to the pyrrole scaffold can lead to highly potent DPP-4 inhibitors. Further research focusing on the synthesis and systematic evaluation of a broader range of this compound analogs is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for the treatment of metabolic diseases and potentially other conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

(1H-Pyrrole-2-carbonyl)glycine in HIF-1α Stabilization: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(1H-Pyrrole-2-carbonyl)glycine serves as a valuable positive control in experiments investigating the hypoxia signaling pathway. As a prolyl hydroxylase (PHD) inhibitor, it stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of cellular responses to low oxygen. This guide provides a comparative overview of this compound against other common PHD inhibitors, complete with experimental protocols and pathway diagrams to assist researchers in its effective application.

Mechanism of Action: Stabilizing HIF-1α

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This modification targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.

This compound and other synthetic PHD inhibitors are analogues of 2-oxoglutarate, a key co-substrate for PHD enzymes. By competitively binding to the active site of PHDs, these inhibitors prevent the hydroxylation of HIF-1α, thereby stabilizing the protein and allowing it to accumulate even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) on target genes, initiating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

HIF-1a_Signaling_Pathway HIF-1α Signaling Pathway cluster_nucleus Nuclear Events Normoxia Normoxia (O2 present) PHD Prolyl Hydroxylase (PHD) Normoxia->PHD activates Hypoxia Hypoxia (O2 absent) Hypoxia->PHD inactivates PHD_Inhibitor This compound (or other PHD inhibitors) PHD_Inhibitor->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH Nucleus Nucleus HIF1a->Nucleus translocates HIF1_complex HIF-1α/β Complex HIF1a->HIF1_complex VHL VHL E3 Ligase HIF1a_OH->VHL binds Degradation Degradation Proteasome Proteasome VHL->Proteasome ubiquitinates Proteasome->Degradation Stabilization Stabilization HIF1b HIF-1β HIF1b->Nucleus HIF1b->HIF1_complex HRE Hypoxia-Response Element (HRE) HIF1_complex->HRE binds Gene_Transcription Target Gene Transcription HRE->Gene_Transcription activates

Caption: The HIF-1α signaling pathway under normoxic, hypoxic, and PHD-inhibited conditions.

Comparative Analysis of PHD Inhibitors

While this compound is an effective tool for inducing HIF-1α stabilization, several other compounds are commonly used in research and have progressed to clinical trials. The choice of inhibitor can depend on factors such as potency, cell permeability, and off-target effects.

InhibitorClassPotency (IC50 for PHD2)Typical Cell Culture ConcentrationKey Characteristics
This compound 2-Oxoglutarate analogueNot reported in publicly available literature100 µM - 1 mM (empirical determination recommended)A glycine (B1666218) derivative, structurally related to other carbonyl glycine PHD inhibitors.
Dimethyloxallyl Glycine (DMOG) 2-Oxoglutarate analogueNot consistently reported; effective in the µM to mM range[1][2][3]100 µM - 1 mM[1][2][3][4]Cell-permeable and widely used as a research tool for inducing a hypoxic response.[1][2][3]
Roxadustat (FG-4592) Isoquinoline derivative~591 nM[5]1 - 10 µMA potent, orally available PHD inhibitor approved for the treatment of anemia.[5][6][7][8]
IOX2 Glycine derivative~21 nM[9]10 - 50 µMA potent and selective inhibitor of PHD2.[9]

Note: The optimal concentration for this compound should be determined empirically for the specific cell line and experimental conditions. A starting point can be inferred from the concentrations used for the structurally similar compound, DMOG.

Experimental Protocols

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This assay biochemically determines the inhibitory activity of a compound on PHD enzymes.

Methodology:

  • Reagents: Recombinant human PHD2, a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, Fe(II), 2-oxoglutarate, and ascorbate (B8700270).

  • Procedure:

    • Incubate recombinant PHD2 with the peptide substrate, Fe(II), and ascorbate in an assay buffer.

    • Add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

  • Detection: The extent of peptide hydroxylation can be measured using various methods, such as mass spectrometry or antibody-based detection with a hydroxyproline-specific antibody.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PHD activity by 50%.

Cellular HIF-1α Stabilization Assay (Western Blot)

This is the most common method to confirm the efficacy of a PHD inhibitor in a cellular context.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa, or a cell line of interest) and allow them to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of this compound or other PHD inhibitors (refer to the table above for suggested ranges).

    • Include a vehicle-treated (e.g., DMSO) normoxic control and a positive control for HIF-1α stabilization (e.g., cells cultured in a hypoxic chamber at 1% O2 or treated with cobalt chloride).

    • Incubate for a suitable duration (typically 4-8 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE (20-40 µg of protein per lane).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Western_Blot_Workflow HIF-1α Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T) Treatment 2. Treatment - Vehicle (Normoxia) - this compound - Hypoxia (1% O2) Cell_Culture->Treatment Lysis 3. Cell Lysis (with protease inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% milk/BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Normalize to loading control) Detection->Analysis

Caption: A generalized workflow for detecting HIF-1α stabilization by Western blot.

Conclusion

References

A Guide to Selecting Negative Controls for (1H-Pyrrole-2-carbonyl)glycine in Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of (1H-Pyrrole-2-carbonyl)glycine as a modulator of Hypoxia-Inducible Factor (HIF) signaling, the selection of an appropriate negative control is paramount for the validation and interpretation of experimental results. This guide provides a comparative analysis of potential negative controls for assays involving this compound, a known inhibitor of HIF prolyl hydroxylase (PHD) enzymes.

This compound acts as a competitive inhibitor of PHD enzymes by mimicking the co-substrate 2-oxoglutarate (2-OG). This inhibition leads to the stabilization of HIF-α subunits, which can then activate the transcription of hypoxia-responsive genes. A suitable negative control should be structurally analogous to this compound but lack significant inhibitory activity against PHD enzymes. This allows researchers to distinguish between the specific effects of PHD inhibition and other potential off-target or non-specific effects of the compound.

Candidate Negative Controls

Based on the structure-activity relationships of PHD inhibitors, a potential negative control is a molecule where the glycine (B1666218) moiety is modified to disrupt its interaction with the enzyme's active site. One such candidate is N-(1H-Pyrrol-2-ylcarbonyl)sarcosine . Sarcosine is N-methylglycine, and the addition of a methyl group to the nitrogen of the glycine backbone can sterically hinder the molecule's ability to bind to the PHD active site.

Another approach is to utilize a compound with a different substitution on the pyrrole (B145914) ring that is known to abolish activity. However, the commercial availability of such analogs is often limited, making N-(1H-Pyrrol-2-ylcarbonyl)sarcosine a more practical starting point for many laboratories.

Data Presentation: Physicochemical Properties

For researchers synthesizing or sourcing these compounds, the following table summarizes key physicochemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₈N₂O₃168.15
N-(1H-Pyrrol-2-ylcarbonyl)sarcosineC₈H₁₀N₂O₃182.18

Experimental Protocols

To validate a potential negative control, a robust and reproducible experimental protocol is essential. Below is a detailed methodology for an in vitro PHD2 inhibition assay.

Protocol: In Vitro PHD2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human PHD2.

Materials:

  • Recombinant human PHD2 (catalytic domain)

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG)

  • Ascorbate

  • Ferrous ammonium (B1175870) sulfate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds: this compound and N-(1H-Pyrrol-2-ylcarbonyl)sarcosine

  • 96-well microplates

  • Plate reader capable of measuring fluorescence or luminescence, or an HPLC system for product detection.

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and the negative control candidate in a suitable solvent (e.g., DMSO). Create a serial dilution series of each compound.

  • Reaction Mixture Preparation: In the assay buffer, prepare a reaction mixture containing recombinant PHD2, the HIF-1α peptide substrate, ascorbate, and ferrous ammonium sulfate.

  • Assay Initiation: In a 96-well plate, add the reaction mixture to wells containing the serially diluted test compounds or vehicle control (DMSO).

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding 2-OG to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

  • Detection: Quantify the amount of hydroxylated HIF-1α peptide product. This can be achieved through various methods, including:

    • Antibody-based detection (e.g., TR-FRET, AlphaScreen): Utilizes an antibody specific to the hydroxylated proline residue.

    • Mass Spectrometry (MS): Directly measures the mass change of the substrate upon hydroxylation.

    • HPLC: Separates the hydroxylated product from the unreacted substrate, allowing for quantification.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway and a workflow for validating a negative control.

HIF Prolyl Hydroxylase Signaling Pathway HIF Prolyl Hydroxylase Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD_active PHD (Active) HIFa_hydroxylated HIF-α-OH PHD_active->HIFa_hydroxylated VHL VHL E3 Ligase HIFa_hydroxylated->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIFa HIF-α HIFa->PHD_active O₂, 2-OG PHD_inactive PHD (Inactive) HIFa_stable HIF-α (Stable) HIFb HIF-β HIFa_stable->HIFb HIF_complex HIF-α/β Complex HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element Nucleus->HRE Gene_Transcription Gene Transcription HRE->Gene_Transcription Inhibitor This compound Inhibitor->PHD_active Inhibition

Caption: Signaling pathway of HIF prolyl hydroxylase under normoxic and hypoxic/inhibited conditions.

Negative_Control_Validation_Workflow Workflow for Negative Control Validation Start Select Candidate Negative Control (e.g., N-(1H-Pyrrol-2-ylcarbonyl)sarcosine) Protocol Perform In Vitro PHD Inhibition Assay Start->Protocol Data_Analysis Determine IC50 Values for This compound and Negative Control Candidate Protocol->Data_Analysis Comparison Compare IC50 Values Data_Analysis->Comparison Conclusion_Valid Negative Control Validated (Significantly Higher IC50) Comparison->Conclusion_Valid >100-fold difference Conclusion_Invalid Candidate is Active (Select New Candidate) Comparison->Conclusion_Invalid <10-fold difference

Caption: A logical workflow for the experimental validation of a negative control candidate.

By following these guidelines and protocols, researchers can confidently select and validate a negative control for their this compound assays, leading to more robust and reliable experimental outcomes.

A Comparative Analysis of (1H-Pyrrole-2-carbonyl)glycine and Clinically Advanced HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the putative Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor, (1H-Pyrrole-2-carbonyl)glycine, against established inhibitors: Roxadustat, Vadadustat, and Daprodustat. This analysis is based on available data and highlights the therapeutic potential and mechanism of action of this class of compounds.

While direct experimental data on the inhibitory potency of this compound is not extensively available in peer-reviewed literature, its structural motif is a recognized scaffold in the design of prolyl hydroxylase inhibitors. This guide, therefore, focuses on a qualitative comparison based on the shared mechanism of action and presents robust quantitative data for the clinically advanced comparators.

Mechanism of Action: Stabilizing HIF through Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor-alpha (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification leads to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, resulting in ubiquitination and subsequent proteasomal degradation.[1][2][3]

In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism.[2][3][4]

HIF prolyl hydroxylase inhibitors, including the compounds discussed in this guide, are 2-oxoglutarate analogs that competitively inhibit PHD enzymes, thereby mimicking a hypoxic state.[1] This leads to the stabilization of HIF-α and the subsequent stimulation of erythropoiesis, making them effective therapeutic agents for anemia associated with chronic kidney disease (CKD).[5][6][7]

Quantitative Comparison of Known Inhibitors

The following table summarizes the available inhibitory potency data for Roxadustat, Vadadustat, and Daprodustat against the three main PHD isoforms. It is important to note that while "this compound" is structurally related to known PHD inhibitors, specific IC50 data is not publicly available.

InhibitorTargetIC50 (nM)Key Characteristics
This compound Prolyl Hydroxylase (putative)Data not availableA glycine (B1666218) derivative with a pyrrole-2-carboxamide core. Its potential as a PHD inhibitor is suggested by patent literature describing its derivatives for this purpose.
Roxadustat (FG-4592) HIF Prolyl HydroxylasePHD1: ~80PHD2: ~80PHD3: ~60A first-in-class oral HIF-PHI approved for the treatment of anemia in CKD.[6][8] It effectively stimulates endogenous EPO production and improves iron metabolism.[2][9]
Vadadustat (AKB-6548) HIF Prolyl HydroxylasePHD1: ~1,100PHD2: ~65PHD3: ~1,400An oral HIF-PHI that has shown non-inferiority to erythropoiesis-stimulating agents (ESAs) in treating anemia in dialysis-dependent CKD patients.[10][11]
Daprodustat (GSK1278863) HIF Prolyl HydroxylasePHD1: low nMPHD2: low nMPHD3: low nMAn oral HIF-PHI approved for the treatment of anemia of CKD in adult patients on dialysis.[12] It is a potent inhibitor of all three PHD isoforms.[12]

Note: IC50 values can vary depending on the experimental conditions. The values presented are approximate and intended for comparative purposes.

Experimental Protocols

The evaluation of HIF prolyl hydroxylase inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Prolyl Hydroxylase Inhibition Assay

A common method to determine the inhibitory activity of compounds against PHD enzymes is a biochemical assay that measures the hydroxylation of a HIF-α peptide substrate.

Principle: The assay quantifies the amount of hydroxylated HIF-α peptide produced by the PHD enzyme in the presence and absence of the inhibitor.

Typical Protocol:

  • Recombinant human PHD isoenzymes (PHD1, PHD2, or PHD3) are incubated with a synthetic peptide corresponding to a segment of HIF-1α containing the target proline residue.

  • The reaction mixture includes the necessary co-factors: 2-oxoglutarate, Fe(II), and ascorbate.

  • The test compound, such as this compound or a known inhibitor, is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is then quenched, and the extent of peptide hydroxylation is determined. This can be achieved using various detection methods, including mass spectrometry (to detect the mass shift due to hydroxylation) or antibody-based methods (e.g., ELISA) that specifically recognize the hydroxylated peptide.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based HIF Stabilization Assay

This assay assesses the ability of a compound to stabilize HIF-α in a cellular context.

Principle: The assay measures the levels of HIF-1α protein in cells treated with the inhibitor.

Typical Protocol:

  • A suitable cell line, such as human renal cell carcinoma (RCC4) cells which lack functional VHL protein (leading to constitutive HIF-α stabilization) or other cell lines like HeLa or Hep3B, is cultured.

  • The cells are treated with varying concentrations of the test compound for a specific duration.

  • Following treatment, the cells are lysed, and the total protein is extracted.

  • The levels of HIF-1α protein are quantified using Western blotting with an antibody specific for HIF-1α.

  • An increase in the HIF-1α signal in treated cells compared to untreated controls indicates stabilization of the protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIF signaling pathway and a typical experimental workflow for evaluating HIF prolyl hydroxylase inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α HIFa_OH HIF-α-OH HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD Enzymes O2 O2 KG α-KG VHL VHL Complex HIFa_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex Stabilization PHD_inhibited PHD Enzymes PHD_Inhibitor PHD Inhibitor (this compound, Roxadustat, etc.) PHD_Inhibitor->PHD_inhibited Inhibition Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE HRE EPO_Gene EPO Gene Transcription HRE->EPO_Gene Gene Activation

Caption: HIF Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Test Compound (this compound) PHD_Assay PHD Inhibition Assay (biochemical) Compound->PHD_Assay Cell_Assay HIF Stabilization Assay (cellular) Compound->Cell_Assay IC50 Determine IC50 PHD_Assay->IC50 Animal_Model Animal Model of Anemia IC50->Animal_Model Lead Compound Selection Dosing Compound Administration Animal_Model->Dosing Blood_Analysis Blood Sample Analysis Dosing->Blood_Analysis Efficacy Assess Efficacy (EPO, Hemoglobin levels) Blood_Analysis->Efficacy

Caption: Experimental Workflow for Evaluating HIF Prolyl Hydroxylase Inhibitors.

Conclusion

This compound belongs to a structural class with demonstrated potential for the inhibition of HIF prolyl hydroxylases. While direct, publicly available experimental data on its inhibitory activity is currently lacking, its core structure is of significant interest in the development of novel therapeutics for anemia. In contrast, Roxadustat, Vadadustat, and Daprodustat are well-characterized, clinically advanced oral HIF-PHIs that have demonstrated efficacy in treating anemia associated with chronic kidney disease.[5][6][7] Their mechanism of action, involving the stabilization of HIF-α, offers a physiological approach to stimulating erythropoiesis.[2][3][4] Further investigation into the biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential and to enable a direct quantitative comparison with these established inhibitors.

References

Comparative Analysis of HIF-PH Inhibitors: Vadadustat, Roxadustat, and Daprodustat

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of three leading Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors: Vadadustat, Roxadustat, and Daprodustat. It is intended for researchers, scientists, and drug development professionals interested in the mechanism and comparative performance of this novel class of oral therapeutics for anemia associated with Chronic Kidney Disease (CKD).

As a point of clarification, (1H-Pyrrole-2-carbonyl)glycine is not a therapeutic agent in this class. It is a glycine (B1666218) derivative and has been identified as a diagnostic marker for hyperprolinemia type II. This guide will therefore focus on the aforementioned therapeutic agents.

Mechanism of Action Visualization

The following diagram illustrates the signaling pathway of Hypoxia-Inducible Factor (HIF) and the mechanism of action of HIF-PH inhibitors.

HIF Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_inhibitor Hypoxia / HIF-PH Inhibitor Action HIF_alpha_normoxia HIF-α PHD PHD Enzymes HIF_alpha_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_hypoxia HIF-α HIF_complex HIF-α/β Complex HIF_alpha_hypoxia->HIF_complex HIF_PH_Inhibitor HIF-PH Inhibitor (Vadadustat, Roxadustat, Daprodustat) PHD_inhibited PHD Enzymes HIF_PH_Inhibitor->PHD_inhibited Inhibition HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE (DNA) HIF_complex->HRE Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene Activation PHD_Inhibition_Assay_Workflow reagents Recombinant PHD Enzyme + HIF-α Peptide Substrate + Cofactors (Fe(II), 2-oxoglutarate, ascorbate) incubation Incubation at 37°C reagents->incubation inhibitor Test Inhibitor (e.g., Vadadustat) inhibitor->incubation detection Detection of Hydroxylated Peptide incubation->detection analysis Data Analysis (IC50 Calculation) detection->analysis Western_Blot_Workflow cell_culture Cell Culture (e.g., HEK293) treatment Treatment with HIF-PH Inhibitor cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging and Analysis detection->imaging

Safety Operating Guide

Navigating the Disposal of (1H-Pyrrole-2-carbonyl)glycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of a safe and compliant research environment. For compounds such as (1H-Pyrrole-2-carbonyl)glycine, a derivative of the amino acid glycine, a definitive disposal protocol is contingent on a comprehensive understanding of its specific hazardous properties.[1][2][3] The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which details the physical, chemical, and toxicological properties of the substance. In the absence of a specific SDS for this compound from the conducted search, a systematic approach to waste determination and disposal, in accordance with federal and institutional guidelines, is imperative.

General Principles of Laboratory Chemical Waste Disposal

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a regulatory framework for hazardous waste management.[1][2][4][5][6] The foundation of this framework is the characterization of waste to determine if it meets the definition of "hazardous." According to the EPA, hazardous waste is identified by four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]

Table 1: EPA Hazardous Waste Characteristics

CharacteristicDescription
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes, and are capable of burning vigorously and persistently when ignited, as well as ignitable compressed gases and oxidizers.[7]
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[7]
Reactivity Substances that are normally unstable and readily undergo violent change without detonating, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction when heated under confinement.
Toxicity Waste that is harmful or fatal when ingested or absorbed. The toxicity is determined through the Toxicity Characteristic Leaching Procedure (TCLP).

All laboratory personnel who generate chemical waste are required to receive proper training on hazardous waste identification and handling procedures.[2]

Protocol for Determining Proper Disposal of this compound

The following step-by-step protocol should be followed to ensure the safe and compliant disposal of this compound and other laboratory chemicals.

Step 1: Obtain the Safety Data Sheet (SDS)

Contact the manufacturer or supplier of this compound to obtain a copy of the SDS. This document is essential for identifying the specific hazards associated with the compound.

Step 2: Characterize the Waste

Review the SDS to determine if the waste this compound meets any of the EPA's criteria for hazardous waste as outlined in Table 1. The SDS will contain information on physical and chemical properties (e.g., pH, flash point) and toxicological data.

Step 3: Consult Your Institution's Environmental Health and Safety (EHS) Department

Your institution's EHS department is the ultimate authority on waste disposal procedures. Provide them with the SDS for this compound and consult with them on the appropriate disposal pathway. They will be knowledgeable about federal, state, and local regulations.

Step 4: Waste Segregation and Containerization

Based on the waste characterization and EHS guidance, segregate the this compound waste from other chemical waste streams to prevent incompatible chemical reactions.[8]

  • Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[1] The original container may be suitable if it is not damaged.[8]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste" (if applicable), the full chemical name "this compound," and any associated hazards (e.g., "Toxic").[7][9]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[9]

  • The SAA must be inspected weekly for leaks.[8]

  • There are limits on the volume of waste that can be accumulated (up to 55 gallons of hazardous waste).[10]

  • Once a container is full, it must be moved from the SAA within three days.[8]

Step 6: Arrange for Waste Pickup

Contact your institution's EHS department to arrange for the pickup of the this compound waste from the SAA. Do not dispose of this chemical down the drain or in the regular trash unless explicitly approved by your EHS department.[3][8]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

A Start: Chemical Waste Generated (this compound) B Obtain Safety Data Sheet (SDS) from Manufacturer/Supplier A->B C Characterize Waste: Review SDS for Hazards (Ignitability, Corrosivity, Reactivity, Toxicity) B->C D Is the Waste Hazardous? C->D E Consult with Institutional Environmental Health & Safety (EHS) D->E Yes D->E No F Follow EHS Guidance for Non-Hazardous Waste Disposal (May include drain or trash disposal if permitted) E->F Non-Hazardous Determination G Segregate and Contain in a Properly Labeled Hazardous Waste Container E->G Hazardous Determination J End: Waste Properly Disposed F->J H Store in a Designated Satellite Accumulation Area (SAA) G->H I Arrange for Hazardous Waste Pickup by EHS H->I I->J

Caption: Decision workflow for laboratory chemical waste disposal.

By adhering to this systematic approach, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within the laboratory.

References

Personal protective equipment for handling (1H-Pyrrole-2-carbonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1H-Pyrrole-2-carbonyl)glycine. The following protocols are based on general laboratory safety principles and data from structurally similar compounds, ensuring a comprehensive approach to safe handling and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye & Face Protection Safety glasses with side-shields or chemical goggles and a face shield.Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them immediately if contaminated.
Skin & Body Protection Laboratory coat.A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or increased risk of exposure, chemical-resistant aprons or suits may be necessary.
Respiratory Protection NIOSH-approved respirator.Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a respirator with organic vapor cartridges is required.

Operational Handling Plan

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Clearly label all containers.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • All handling of this compound must be conducted in a well-ventilated chemical fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Handle under an inert gas and protect from moisture.

  • Storage:

    • Store in a cool, dry, and well-ventilated place with the container tightly closed.[1][2]

    • Keep away from open flames, hot surfaces, and sources of ignition.[2]

    • The compound may be light-sensitive; protect from sunlight.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: Dispose of contents and container in accordance with all applicable federal, state, and local environmental regulations.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Assemble PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed with caution handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste (Solid & Liquid) handle2->disp1 Post-experiment disp2 Rinse Glassware disp1->disp2 disp3 Dispose of Waste via Approved Channels disp2->disp3

Workflow for Handling and Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Pyrrole-2-carbonyl)glycine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1H-Pyrrole-2-carbonyl)glycine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。